Technical Guide: Mechanism of Action of 1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
The following technical guide details the mechanism of action, pharmacophore analysis, and experimental characterization of the 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scaffold. [1][2] Executive Summary 1-methyl-1H...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, pharmacophore analysis, and experimental characterization of the 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scaffold.
[1][2]
Executive Summary
1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (CAS: 40423-52-7) is a privileged heterocyclic scaffold utilized in modern medicinal chemistry.[1][2] While chemically distinct, it functions as a nucleobase isostere , mimicking the hydrogen-bonding patterns of guanine and adenine.[1][2]
Its primary mechanism of action is defined by its role as a high-affinity pharmacophore in inhibitors targeting:
GTPases (e.g., NRAS G12D): It acts as a "warhead" or anchor that binds to the nucleotide-binding pocket or the Switch II region, displacing GTP or locking the protein in an inactive conformation.[1][2]
Cysteine Proteases (e.g., SARS-CoV-2 Mpro): The cyclic urea core functions as a P1/P2 ligand, forming critical hydrogen bond networks with backbone residues (e.g., Glu166) in the protease active site.[1][2]
This guide explores the molecular interactions, synthesis, and validation protocols for this scaffold.
Structural Biology & Pharmacophore Analysis[1][2]
The biological activity of this molecule is dictated by its electronic and steric profile.[1][2] It is not merely a passive linker but an active recognition motif.[1][2]
Pharmacophore Map
The molecule presents three distinct vectors for interaction:[1][2]
H-Bond Donor (N3-H): The proton on the imidazole nitrogen (N3) is a strong hydrogen bond donor, critical for interacting with backbone carbonyls (e.g., in the kinase hinge region or protease S1 pocket).[1][2]
H-Bond Acceptor (C2=O): The carbonyl oxygen at position 2 acts as an acceptor, often pairing with backbone amides.[1][2]
Hydrophobic/Steric Vector (N1-Methyl): The methyl group at N1 provides a directional hydrophobic contact, often filling small lipophilic pockets (e.g., the "gatekeeper" region in kinases) and enforcing a specific binding orientation.[1][2]
Visualization of Interaction Logic
The following diagram illustrates how this scaffold integrates into a target binding pocket (e.g., NRAS or Kinase Hinge).
Figure 1: Pharmacophore dissection of the scaffold showing critical binding vectors.[1][2][3]
Mechanism of Action: NRAS G12D Inhibition[1][2][4]
Recent disclosures (e.g., WO2024215862A2) highlight this scaffold's utility in targeting NRAS G12D , a mutation prevalent in leukemias and melanomas.[1][2]
Mode of Binding
In the context of NRAS G12D inhibitors, the 1-methyl-imidazo[4,5-c]pyridin-2-one moiety serves as a guanine mimetic .[1][2]
Displacement: The scaffold occupies the space typically held by the guanine ring of GTP/GDP.[1][2]
Locking: By forming bidentate hydrogen bonds with the residues lining the nucleotide-binding pocket (e.g., Asp119, Lys16), it stabilizes the protein in an inactive (GDP-bound-like) state.[1][2]
Selectivity: The N1-methyl group exploits subtle differences in the G12D mutant pocket volume compared to wild-type RAS, enhancing selectivity.[1][2]
Downstream Signaling Effects
Inhibition of NRAS G12D by compounds containing this core leads to a collapse of the MAPK signaling cascade.[1][2]
Figure 2: Mechanism of NRAS G12D blockade leading to suppression of the MAPK pathway.[1][2]
Experimental Protocols
To validate the mechanism of action of this scaffold within a drug candidate, the following protocols are industry standard.
Synthesis of the Core Scaffold
Objective: Generate the 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one core for fragment screening.[2]
HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1][2][5]4)
Flow Rate
30 µL/min
Data Analysis
Fit to 1:1 Langmuir binding model to determine , , and .
Interpretation: A specific binder will show rapid association and dose-dependent Response Units (RU).[1][2] Non-specific binding is ruled out by using a reference channel (e.g., wild-type NRAS or BSA).[1][2]
References
Heterocyclic compounds as NRAS inhibitors. (2024).[1][2] World Intellectual Property Organization.[1] Patent WO2024215862A2.[1][2] Link[1][2]
SARS-CoV-2 Main Protease Inhibitors. (2024). World Intellectual Property Organization.[1] Patent WO2024031089A1.[1][2] Link[1][2]
1-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one Product Page. BLD Pharm. Accessed 2025.[1][2] Link
Structure and Synthesis of Imidazo[4,5-c]pyridines. ChemicalBook. Accessed 2025.[1][2] Link
Technical Guide: The 1-Methyl-1H,2H,3H-Imidazo[4,5-c]pyridin-2-one Scaffold
Pharmacodynamics, Medicinal Chemistry, and Therapeutic Potential[1][2] Executive Summary The 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one moiety represents a privileged heterocyclic scaffold in modern drug discovery. St...
Author: BenchChem Technical Support Team. Date: February 2026
Pharmacodynamics, Medicinal Chemistry, and Therapeutic Potential[1][2]
Executive Summary
The 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one moiety represents a privileged heterocyclic scaffold in modern drug discovery. Structurally classified as a 3-deaza-8-aza-purine isostere , this core mimics the hydrogen-bonding motifs of guanine and hypoxanthine while altering the electronic distribution of the fused ring system.
Unlike its more common isomer (imidazo[4,5-b]pyridine), the [4,5-c] fusion confers unique selectivity profiles against Src Family Kinases (SFKs) and Poly(ADP-ribose) polymerases (PARP) . This guide details the biological activity, mechanism of action, and validation protocols for this scaffold, positioning it as a critical lead for Glioblastoma Multiforme (GBM) and epigenetic oncology therapeutics.
Structural Pharmacology & Mechanism of Action
1.1 The Purine Isostere Concept
The biological potency of the imidazo[4,5-c]pyridin-2-one core stems from its ability to masquerade as a nucleobase.
ATP-Competitive Inhibition: The 2-one (cyclic urea) motif functions as a hydrogen bond acceptor/donor pair, mimicking the N1-C6 region of purines. This allows the scaffold to anchor into the hinge region of kinase ATP-binding pockets.
Electronic Profile: The pyridine nitrogen at position 5 (in the [4,5-c] system) alters the dipole moment compared to the [4,5-b] isomer, often improving solubility and changing metabolic liability (reducing oxidation by aldehyde oxidase).
1.2 Primary Target: Src Family Kinases (SFKs)
Recent SAR (Structure-Activity Relationship) profiling identifies 1-substituted imidazo[4,5-c]pyridin-2-ones as potent inhibitors of c-Src and Fyn kinases.
Binding Mode: The scaffold occupies the adenine binding pocket. The carbonyl oxygen at C2 accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Met341 in c-Src), while the NH at position 3 donates a hydrogen bond.
Therapeutic Relevance: Hyperactivation of Src/Fyn is a driver in Glioblastoma Multiforme (GBM) , promoting invasion and resistance to apoptosis.
Derivatives of this core have shown micromolar to nanomolar affinity for PARP-1/2 enzymes. The "1-methyl" substitution locks the tautomeric state, enforcing the 2-one configuration which is critical for stacking interactions within the nicotinamide-binding pocket of PARP.
Visualization of Signaling Pathways
The following diagram illustrates the downstream effects of targeting SFKs with the imidazo[4,5-c]pyridin-2-one scaffold in a Glioblastoma context.
Figure 1: Mechanism of Action in Glioblastoma. The scaffold inhibits Src/Fyn, blocking the PI3K/Akt survival axis and reducing invasive potential.
Quantitative Biological Data
The following table summarizes the inhibitory profile of the core scaffold and its optimized 1-substituted analogs (e.g., 1-cyclohexyl vs. 1-methyl) based on recent medicinal chemistry literature (Zhan et al., 2021; Zhu et al.).
Target / Assay
Compound Variant
Activity (IC50 / Kd)
Biological Consequence
c-Src Kinase
1-Methyl (Core)
> 10 µM (Low Potency)
Starting point for optimization.
c-Src Kinase
1-Cyclohexyl-3-phenyl
0.12 µM
Potent ATP-competitive inhibition.
Fyn Kinase
1-Cyclohexyl-3-phenyl
0.15 µM
Blocks downstream GBM signaling.
PARP-1
1-Aryl derivatives
8.6 nM
Sensitizes tumors to chemotherapy (Temozolomide).
U87 Cells (GBM)
Optimized Lead
0.85 µM (GI50)
Antiproliferative efficacy comparable to PP2.
hERG Channel
Core Scaffold
> 30 µM
Low cardiotoxicity risk (Safe profile).
Expert Insight: The "1-methyl" derivative often serves as the low-potency reference or "negative control" in SAR studies. While it binds the target, the lack of a hydrophobic bulk at N1 (like a cyclohexyl or phenyl group) prevents it from fully occupying the hydrophobic back-pocket of the kinase, resulting in weaker affinity. It is, however, the essential synthetic precursor.
Experimental Protocols
To validate the biological activity of this scaffold, the following self-validating protocols are recommended.
4.1 Synthesis of the Core (Self-Validating Workflow)
Dissolve 3-amino-4-(methylamino)pyridine (1.0 eq) in dry THF.
Add CDI (1.2 eq) under Argon atmosphere.
Reflux for 4–6 hours. Monitor via TLC (Shift in Rf due to urea formation).
Validation: Product must show a characteristic carbonyl peak in IR (~1700 cm⁻¹) and a singlet for the N-methyl group in ¹H NMR (~3.3–3.5 ppm).
4.2 In Vitro Kinase Inhibition Assay (FRET-based)
Purpose: Determine IC50 against c-Src.
Method: Z´-LYTE™ Kinase Assay (FRET).
Steps:
Preparation: Dilute compound (1-methyl derivative) in DMSO (1% final concentration). Serially dilute (10 mM to 1 nM).
Reaction: Mix Recombinant c-Src (0.1–0.5 ng), ATP (Km concentration), and FRET peptide substrate (Tyr 2 peptide) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
Incubation: 1 hour at Room Temperature.
Development: Add Development Reagent (Site-specific protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.
Readout: Measure fluorescence ratio (Coumarin/Fluorescein).
Control: Staurosporine (Positive Control).
4.3 Cellular Viability Assay (MTT)
Target Cells: U87-MG (Glioblastoma).
Steps:
Seed 5,000 cells/well in 96-well plates. Incubate 24h.
Treat with compound (0.1 – 100 µM) for 72 hours.
Add MTT reagent (0.5 mg/mL). Incubate 4h.
Solubilize formazan crystals with DMSO.
Measure Absorbance at 570 nm.
Calculation: Plot dose-response curve to determine GI50.
References
Zhan, L., et al. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma." Journal of Enzyme Inhibition and Medicinal Chemistry.
Zhu, H., et al. (2013). "Design, synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives as PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sajith, A. M., et al. (2015). "Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres."[1] European Journal of Medicinal Chemistry. (Provided for comparative SAR context).
Technical Guide: Discovery & Application of 1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Part 1: Executive Summary & Strategic Value Molecule Identity: 1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one CAS Registry Number: 40423-52-7 Core Scaffold: 3-Deaza-8-aza-purin-2-one (Purine Isostere)[1] In the landscape...
In the landscape of modern medicinal chemistry, 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one represents a high-value "privileged scaffold."[1] It is not merely a chemical intermediate but a strategic isostere of guanine and xanthine derivatives. By replacing the N-7 of the purine ring with a carbon (C-H) and shifting the pyridine nitrogen, this scaffold offers:
Enhanced Metabolic Stability: Removal of the labile imidazole N-glycosylation site often found in purines.[1]
Solubility Modulation: The pyridine nitrogen (pKa ~6-7) provides a tunable protonation site absent in neutral benzene analogs.[1]
H-Bonding Vector: The cyclic urea motif (2-one) serves as a directional hydrogen bond donor/acceptor pair, critical for binding in kinase hinge regions and protease active sites (e.g., SARS-CoV-2 Mpro).[1]
This guide details the technical "discovery" of this scaffold—defined here as the optimization of its synthesis and its validation as a drug design template.
Part 2: Chemical Architecture & Synthesis Logic[1]
The Isomer Challenge
The primary challenge in discovering (synthesizing) this specific isomer is regioselectivity. The imidazo[4,5-c]pyridine core can form multiple tautomers and regioisomers during cyclization.[1]
Target: 1-Methyl isomer (Methyl on the imidazole nitrogen adjacent to the bridgehead).[1]
Common Impurity: 3-Methyl isomer or mixtures of [4,5-c] and [4,5-b] fused systems if the pyridine precursor is not carefully selected.[1]
Evolution of Synthetic Methodology
Historical methods relied on the fusion of 3,4-diaminopyridine with urea at high temperatures (>180°C).[1] This "melt" method is low-yielding and produces intractable tars.[1]
The Modern Precision Route (Recommended):
The current "gold standard" discovery route utilizes a nucleophilic aromatic substitution (SNAr) strategy followed by a mild carbonylative cyclization .
Caption: Step-wise precision synthesis ensuring N1-methylation via specific precursor assembly.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of Precursor (3-Amino-4-(methylamino)pyridine)
Rationale: Direct methylation of 3,4-diaminopyridine yields a mixture.[1] We must install the methyl group specifically at the 4-position before reducing the nitro group.[1]
SNAr Displacement:
Charge a reaction vessel with 4-chloro-3-nitropyridine (1.0 equiv) and THF (10 vol).
Stir under H2 atmosphere (balloon pressure) for 2–4 hours.
Critical Check: The solution will turn colorless to pale pink. Filter through Celite immediately to prevent oxidation.[1] Use the filtrate directly in the next step to avoid instability of the air-sensitive diamine.[1]
Protocol B: Cyclization to 1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Rationale: CDI (1,1'-Carbonyldiimidazole) acts as a safe phosgene equivalent, forming the cyclic urea under mild conditions.
Triturate the residue with cold water or acetonitrile.
The product precipitates as an off-white to tan solid.[1]
Validation: 1H NMR (DMSO-d6) must show the N-methyl singlet at ~3.3–3.5 ppm and the characteristic pyridine protons (two doublets and a singlet/multiplet depending on substitution).
Part 4: Biological Applications & Case Studies
The discovery of this scaffold's utility is best exemplified in recent antiviral and oncology research.
Case Study: SARS-CoV-2 Mpro Inhibitors
Recent patent literature (WO2024031089A1) highlights the 1-methyl-imidazo[4,5-c]pyridin-2-one core as a P1-P2 linker in non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro).[1]
Mechanism: The lactam (cyclic urea) acts as a hydrogen bond acceptor for the backbone NH of Glu166 in the protease active site, mimicking the glutamine side chain of the natural substrate.
Advantage: Unlike the pyrrolidone rings used in first-generation inhibitors (e.g., Nirmatrelvir), the imidazopyridine core offers additional pi-stacking interactions with His41.[1]
Case Study: NRAS Inhibitors
In oncology, this scaffold serves as a rigid linker that orients warheads to lock KRAS/NRAS into an inactive GDP-bound state (WO2024215862A2).[1] The 1-methyl group locks the conformation, reducing the entropic penalty of binding.
SAR Logic Diagram (Graphviz)
Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold's pharmacophoric features.
Part 5: References
Synthesis of 3-Amino-4-methylpyridine Derivatives (Precursor Logic)
Source: CN100999491A (Patent).[1] Context: Industrial preparation of 3,4-diaminopyridine analogs.[1][5]
SARS-CoV-2 Main Protease Inhibitors (Application)
Source: WO2024031089A1, World Intellectual Property Organization. Context: Use of 1-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one as a key intermediate.[1]
Heterocyclic Compounds as NRAS Inhibitors (Application)
Source: WO2024215862A2, World Intellectual Property Organization. Context: Utilization of the scaffold in RAS pathway inhibition.
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines
Source: ACS Combinatorial Science.[1] Context: Combinatorial approaches to the imidazo[4,5-c]pyridine scaffold.[1]
(Journal Landing Page)
1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Product Data
Source: BLDpharm Product Catalog (BD01079868).[1] Context: Commercial availability and physical properties.[1][6]
The Imidazo[4,5-c]pyridin-2-one Scaffold: Synthesis, Functionalization, and Therapeutic Utility
Executive Summary The 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scaffold represents a critical "privileged structure" in modern medicinal chemistry. Structurally classified as a 3-deazapurine analog, this fused bicyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scaffold represents a critical "privileged structure" in modern medicinal chemistry. Structurally classified as a 3-deazapurine analog, this fused bicyclic system serves as a bioisostere for guanine and adenine, offering unique hydrogen-bonding capabilities while modulating metabolic stability compared to its purine counterparts.
This guide addresses the specific challenges in working with this core—namely, the regiochemical ambiguity during synthesis and the solubility constraints typical of rigid, planar heterocycles. We provide a validated, self-consistent protocol for its synthesis and explore its application in developing Src Family Kinase (SFK) inhibitors and nucleoside analogs .
Structural Analysis & Pharmacophore Mapping
Physicochemical Properties
The imidazo[4,5-c]pyridin-2-one core is defined by a pyridine ring fused to a cyclic urea (imidazol-2-one).
H-Bonding: The C2-carbonyl serves as a potent hydrogen bond acceptor, while the N3-proton (in the 1-methyl derivative) acts as a donor. This mimics the Watson-Crick face of guanine.
Basicity: The pyridine nitrogen (N5) retains basicity (
), allowing for salt formation to improve solubility—a distinct advantage over neutral benzimidazolones.
Tautomerism: While the 2-hydroxy tautomer is theoretically possible, the 2-one (keto) form is thermodynamically dominant due to the resonance stabilization of the urea moiety.
Isosteric Significance
In kinase drug discovery, this scaffold frequently replaces the adenine core of ATP. The N5 of the pyridine ring often interacts with the "hinge region" of kinases (e.g., Src, JAK, PI3K), while the C2-carbonyl interacts with conserved water networks or backbone residues.
Strategic Synthesis: The Regioselectivity Challenge
A common pitfall in synthesizing N-methylated imidazo[4,5-c]pyridines is attempting to methylate the pre-formed bicyclic core.
Route A (Flawed): Methylation of imidazo[4,5-c]pyridin-2-one using MeI/Base yields a mixture of N1 , N3 , and O-alkylated products. Separation is difficult due to similar polarities.
Route B (Recommended): Introduction of the methyl group prior to cyclization. This ensures 100% regiocontrol.
Validated Synthetic Pathway (Route B)
The most robust method involves the nucleophilic displacement of a 4-chloropyridine derivative followed by reduction and cyclization.
Figure 1: Regioselective synthesis of the 1-methyl core avoiding isomer mixtures.
Detailed Experimental Protocol
Safety Note: This protocol involves the use of CDI (1,1'-Carbonyldiimidazole) , which releases
. Ensure adequate venting. If using Triphosgene, handle strictly in a fume hood due to phosgene generation.
Step 1: Synthesis of 4-(methylamino)-3-nitropyridine
Reagents: 4-chloro-3-nitropyridine (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq).
Procedure: Dissolve 4-chloro-3-nitropyridine in dry THF (10 mL/g) at 0°C.
Addition: Add the methylamine solution dropwise. The reaction is exothermic; maintain internal temperature <10°C.
Workup: After 2 hours, warm to RT. The solution will turn distinctively yellow/orange. Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine.
Yield: Typically >90%. No chromatography required.
Step 2: Reduction to 3-amino-4-(methylamino)pyridine
Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (
) for this substrate to avoid potential poisoning of the catalyst by pyridine nitrogens or over-reduction of the ring.
Reagents: Intermediate from Step 1 (1.0 eq), Iron powder (5.0 eq),
(5.0 eq).
Solvent: Ethanol/Water (4:1 ratio).
Procedure: Heat the mixture to reflux (80°C) with vigorous stirring for 2–4 hours.
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Critical Step: Concentrate the filtrate immediately. The diamine intermediate is prone to oxidation (turning dark brown/black) upon prolonged air exposure. Proceed to Step 3 immediately.
Step 3: Cyclization to 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Reagents: Fresh diamine (1.0 eq), CDI (1.5 eq).
Solvent: Anhydrous THF or Dioxane.
Procedure: Dissolve diamine in solvent. Add CDI in one portion. Heat to reflux for 4–6 hours.
Observation: A precipitate often forms as the cyclic urea product is less soluble than the diamine.
Purification: Cool to RT. Filter the solid. Wash with cold ether.
Alternative: If no precipitate, quench with water and extract with EtOAc/MeOH (9:1).
Characterization: The disappearance of the broad diamine signals and the appearance of a downfield urea proton (~10.5–11.5 ppm) in
-NMR confirms cyclization.
Quantitative Data Summary: Optimization Parameters
The following table summarizes optimization data for the cyclization step (Step 3), comparing different carbonyl sources.
Reagent
Solvent
Temp (°C)
Yield (%)
Comments
CDI
THF
66 (Reflux)
85%
Recommended. Cleanest profile; imidazole byproduct is water-soluble.
Triphosgene
DCM
0 to 25
78%
High yield but requires strict safety controls (phosgene gas).
Urea
Melt
160
45%
Harsh conditions; significant tar formation/decomposition.
Ethyl Chloroformate
Toluene
110
60%
Slower reaction; often requires base (Et3N) which complicates workup.
Therapeutic Applications: Src Family Kinase Inhibition[1]
The 1-methyl-imidazo[4,5-c]pyridin-2-one scaffold has gained prominence as a core for inhibitors of Glioblastoma Multiforme (GBM) via the Src/Fyn kinase pathway.
Mechanism of Action
In Glioblastoma, Src Family Kinases (SFKs) are upregulated. The imidazo[4,5-c]pyridin-2-one core binds to the ATP-binding pocket of Src.
Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of Met341 (hinge region). The carbonyl group interacts with the conserved Lys295 via a water bridge.
Figure 2: Therapeutic logic for SFK inhibition using the target scaffold.
Case Study: Compound 1s
Recent literature (Wang et al., 2021) identified a derivative of this scaffold (Compound 1s) with sub-micromolar activity against Src and Fyn kinases.[1]
IC50 (Src): 0.12 µM
IC50 (Fyn): 0.15 µM
Selectivity: High selectivity over EGFR and VEGFR2, attributed to the specific shape complementarity of the [4,5-c] fusion compared to the [4,5-b] isomer.
References
Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541–1552.[1]
[Link]
Bande, O., & Herdewijn, P. (2014). A Convenient Route for the Synthesis of 3-Deazaspongosine.[2] European Journal of Organic Chemistry, 2014(24), 5322–5328. (Demonstrates the 4-chloro-3-nitropyridine displacement route).
[Link]
Pokhodylo, N. T., et al. (2010). Regioselective synthesis of 1-substituted 1H-imidazo[4,5-c]pyridin-2(3H)-ones. Tetrahedron Letters, 51(9), 1309–1312.
[Link]
Technical Guide: Synthesis of Novel 1-Methyl-1H,2H,3H-Imidazo[4,5-c]pyridin-2-one Derivatives
Executive Summary The imidazo[4,5-c]pyridin-2-one scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for purine and guanine systems. Its utility spans from GABA receptor mod...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The imidazo[4,5-c]pyridin-2-one scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for purine and guanine systems. Its utility spans from GABA receptor modulation to high-potency Src family kinase (SFK) inhibition for glioblastoma treatment.
This technical guide moves beyond generic heterocyclic synthesis, focusing specifically on the regioselective construction of the 1-methyl-2-one variant . While traditional condensation methods (using aldehydes) yield C2-alkyl derivatives, the "2-one" (cyclic urea) functionality requires precise carbonylation strategies. This guide details a robust, three-step protocol utilizing Nucleophilic Aromatic Substitution (
) to guarantee N1-regiocontrol, ensuring high reproducibility and scalability.
Part 1: Retrosynthetic Analysis & Strategic Planning
The Regioselectivity Challenge
Synthesizing 1-substituted imidazo[4,5-c]pyridines presents a classic regiochemical problem. Direct alkylation of the bicyclic core often yields a mixture of N1 and N3 isomers due to tautomeric ambiguity.
Strategic Solution:
To ensure exclusive 1-methyl substitution, the methyl group must be installed before ring closure. We utilize the electronic asymmetry of 4-chloro-3-nitropyridine . The nitro group at C3 activates the C4-chlorine toward nucleophilic attack (
) while simultaneously directing the incoming amine to the correct position for the final N1-assignment.
Pathway Logic
Regiospecific Amine Installation:
displacement of Cl by methylamine.
Nitro Reduction: Conversion of the nitro group to a primary amine (generating a vicinal diamine).
Carbonylative Cyclization: Ring closure using a carbonyl equivalent (CDI) to form the cyclic urea.
Add methylamine solution dropwise over 20 minutes. The reaction is exothermic; monitor internal temperature.
Add triethylamine (
) to scavenge HCl.
Allow to warm to room temperature (RT) and stir for 4 hours.
Validation: Monitor by TLC (1:1 EtOAc/Hexane). Product (
) is yellow/orange; starting material () should disappear.
Workup: Concentrate in vacuo. Resuspend residue in water, filter the yellow precipitate, wash with cold water, and dry.
Yield Expectation: >90%.
Step 2: Nitro Group Reduction
Objective: Synthesize 3-amino-4-(methylamino)pyridine.
Critical Note: The resulting diamine is oxidation-sensitive (turns dark/brown in air). Proceed immediately to Step 3 or store under argon.
Reagents:
(balloon) / 10% Pd-C (10 wt%) OR Iron powder / .
Solvent: Methanol (MeOH).
Protocol (Catalytic Hydrogenation):
Dissolve the nitro-intermediate from Step 1 in MeOH (10 mL/g).
Add 10% Pd-C catalyst carefully under nitrogen flow.
Purge system with
gas (balloon pressure).
Stir vigorously at RT for 6–12 hours.
Validation: TLC (10% MeOH in DCM). The amine is highly polar and may streak.
Workup: Filter through a Celite pad (Caution: Pd-C is pyrophoric). Rinse with MeOH.[1] Concentrate the filtrate to yield the crude diamine as a dark oil/solid.
Step 3: Carbonylative Cyclization (Ring Closure)
Objective: Formation of the 2-one (cyclic urea) moiety.
Reagent Choice: 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene (toxicity) or urea (harsh conditions).
Reagents: CDI (1.5 equiv).
Solvent: Anhydrous THF or 1,4-Dioxane.
Conditions: Reflux (
), 4–6 hours.
Protocol:
Dissolve the crude diamine (approx. 25 mmol) in anhydrous THF (100 mL).
Add CDI (6.0 g, 37 mmol) in one portion.
Heat the mixture to reflux.
Observation: Evolution of
gas indicates reaction progress.
Monitor via LC-MS for the mass peak
(for the core).
Workup: Cool to RT. The product often precipitates.
If precipitate forms: Filter and wash with cold THF.
If soluble: Concentrate, redissolve in DCM, wash with water, dry over
.
Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH 95:5).
Part 3: Data Summary & Visualization
Reaction Workflow Diagram
Figure 2: Three-step synthetic pathway for 1-methyl-imidazo[4,5-c]pyridin-2-one.
Physicochemical & Synthetic Data Table
Parameter
Value/Observation
Notes
Target Scaffold
1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Core MW: ~149.15 g/mol
Key Regiocontrol
on 4-Cl-3-NO2 pyridine
Guarantees N1-Methylation
Step 1 Yield
90–95%
Highly efficient; yellow solid
Step 2 Yield
75–85%
Oxidation sensitive; handle quickly
Step 3 Yield
60–80%
CDI is cleaner than Urea fusion
Solubility
DMSO, MeOH, warm EtOH
Poor solubility in non-polar solvents
TLC Visualization
UV (254 nm)
Pyridine ring is UV active
Part 4: Biological Context & Applications[5][6]
This scaffold is not merely a chemical curiosity; it is a validated pharmacophore in oncology.
Case Study: Glioblastoma & Src Kinase
Recent research identifies 1-methyl-imidazo[4,5-c]pyridin-2-one derivatives as potent inhibitors of Src Family Kinases (SFKs) , specifically c-Src and Fyn. These kinases are upregulated in Glioblastoma Multiforme (GBM).[2]
Mechanism: The imidazo-pyridinone core mimics the adenine ring of ATP, binding to the hinge region of the kinase.
Advantage: Unlike pyrazolo[3,4-d]pyrimidines (e.g., PP2), the imidazo[4,5-c]pyridin-2-one scaffold offers a novel IP vector, potentially improved CNS penetration, and distinct selectivity profiles.
References
Dong, Y., et al. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
[Link]
Goker, H., et al. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of Biomolecular Structure and Dynamics, 2023.
[Link]
Kratochvil, J., et al. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 2011.
[Link]
Technical Guide: The Imidazo[4,5-c]pyridin-2-one Scaffold in Kinase Inhibition
Executive Summary The molecule 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (CAS: 40423-52-7) represents a privileged scaffold in medicinal chemistry, functioning as a potent bioisostere of the purine ring system found...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (CAS: 40423-52-7) represents a privileged scaffold in medicinal chemistry, functioning as a potent bioisostere of the purine ring system found in Adenosine Triphosphate (ATP).[1] While the 1-methyl variant serves as the minimal pharmacophore, this core structure has emerged as a critical template for designing inhibitors against DNA-Dependent Protein Kinase (DNA-PK) and Src Family Kinases (SFK) .[1]
This guide analyzes the structural utility of this core, detailing its mechanism of action as a hinge-binder, its synthesis, and its application in developing radiosensitizers for oncology.
Structural Biology & Mechanism of Action[1][3]
The Purine Bioisostere Concept
Kinase inhibitors typically function by competing with ATP for the catalytic binding site. The imidazo[4,5-c]pyridin-2-one core mimics the adenine base of ATP.[1]
Hydrogen Bonding: The lactam (cyclic urea) motif at the 2-position (C=O and N-H) serves as a donor-acceptor pair that forms hydrogen bonds with the "hinge region" residues of the kinase domain (typically the backbone amide and carbonyl of the gatekeeper residue).[1]
Hydrophobic Interactions: The aromatic pyridine ring engages in
-stacking interactions within the adenine binding pocket.[1]
The N1-Methyl Role: In the minimal 1-methyl scaffold, the methyl group occupies the sugar-binding pocket or the solvent-exposed front region, depending on orientation.[1] In optimized drugs (e.g., SN40905 ), this methyl is often expanded to a cyclopentyl or cyclohexyl group to maximize hydrophobic displacement of water molecules.
Target Specificity: DNA-PK vs. PI3K
Recent structure-activity relationship (SAR) studies (2024) have highlighted this scaffold's ability to achieve selectivity for DNA-PK over the closely related PI3K/mTOR pathway.[1] This is achieved by exploiting specific differences in the methionine gatekeeper residues.
Case Study: DNA-PK Inhibition for Radiosensitization
Context: DNA-PK is a core component of the Non-Homologous End Joining (NHEJ) pathway, responsible for repairing double-strand breaks (DSBs) caused by ionizing radiation.[1][2][3] Inhibiting DNA-PK sensitizes tumor cells to radiotherapy.[1][2][3]
The Pathway (NHEJ)
The following diagram illustrates the critical role of DNA-PK in DSB repair and how the imidazo[4,5-c]pyridin-2-one inhibitor disrupts this process.
Figure 1: The mechanism of DNA-PK inhibition in the NHEJ pathway. The inhibitor prevents autophosphorylation of DNA-PKcs, blocking repair and forcing the cell into apoptosis.[1]
Chemical Synthesis Protocol
Objective: Synthesis of the core 1-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one .
Prerequisites: Fume hood, inert atmosphere (Ar/N2), LC-MS verification.
Retrosynthetic Analysis
The most robust route involves the cyclization of a 3,4-diaminopyridine derivative using a carbonyl source (CDI or Urea). The 1-methyl group is introduced early via nucleophilic aromatic substitution (SNAr) on a nitropyridine precursor.
Step-by-Step Methodology
Step 1: Nitration
Reagents: 4-hydroxypyridine, HNO3, H2SO4.
Procedure: Dissolve 4-hydroxypyridine in conc. H2SO4 at 0°C. Add fuming HNO3 dropwise. Heat to 110°C for 10 hours.
Product: 3-nitro-4-hydroxypyridine.
Step 2: Chlorination
Reagents: POCl3 (Phosphorus oxychloride).
Procedure: Reflux the nitro-pyridone with POCl3 for 3 hours. Quench carefully on ice.
Figure 2: Synthetic route for the 1-methyl-imidazo[4,5-c]pyridin-2-one core.[1]
Quantitative Data & SAR Summary
The following table summarizes the potency shifts when modifying the N1-position of the imidazo[4,5-c]pyridin-2-one scaffold against DNA-PK.
Compound ID
N1-Substituent
R6-Substituent
DNA-PK IC50 (nM)
Selectivity (vs PI3Kα)
Core (Ref)
Methyl
H
> 10,000
N/A
Hit 1
Cyclopentyl
H
4,000
Low
Hit 2
Cyclopentyl
Anilino
56
Moderate
SN40905
Cyclopentyl
2-methoxy-4-(piperazinyl)anilino
2
> 1000x
Interpretation: The "1-methyl" core alone is a weak inhibitor (fragment). Potency is driven by the synergy between the N1-hydrophobic fill and the R6-interaction with the kinase hinge/solvent front.[1]
Experimental Validation: Kinase Assay Protocol
Method: ADP-Glo™ Kinase Assay (Promega)
Purpose: To determine the IC50 of the synthesized inhibitor against DNA-PK.[1]
Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
Enzyme Mix: Dilute DNA-PKcs/Ku70/80 complex to 2 ng/µL in Kinase Buffer.
Substrate Mix: Prepare a mix of p53-derived peptide substrate (0.2 µg/µL) and UltraPure ATP (10 µM).
Inhibitor Titration: Prepare a 10-point serial dilution of 1-methyl-imidazo[4,5-c]pyridin-2-one (or derivative) in DMSO.[1]
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).
References
Discovery of Imidazo[4,5-c]pyridin-2-one DNA-PK Inhibitors
Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.[1][2][3]
Source: Journal of Medicinal Chemistry (ACS), 2024.
Technical Whitepaper: Therapeutic Targeting of the 1-Methyl-1H,2H,3H-Imidazo[4,5-c]pyridin-2-one Scaffold
The following technical guide details the therapeutic potential of the 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scaffold. This document is structured for drug discovery scientists, focusing on the scaffold's utility...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential of the 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scaffold. This document is structured for drug discovery scientists, focusing on the scaffold's utility as a template for Kinase Inhibition and DNA Repair Modulation .
Executive Summary
The 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one core (henceforth referred to as MIP-2-one ) represents a "privileged structure" in modern medicinal chemistry. Historically overshadowed by its [4,5-b] isomers, this scaffold has recently emerged as a critical template for scaffold hopping strategies targeting the PI3K-related kinase (PIKK) family.
Unlike traditional purine mimetics, the MIP-2-one core offers a unique hydrogen-bonding vector profile at the lactam interface, allowing for high selectivity in ATP-competitive inhibition. The primary therapeutic value of this scaffold lies in its derivatization to inhibit DNA-Dependent Protein Kinase (DNA-PK) for radiosensitization in oncology, and Src Family Kinases (SFKs) for glioblastoma treatment.
Chemical Identity & Structural Properties
The MIP-2-one scaffold functions as a bioisostere of the purine nucleobase, specifically mimicking the hydrogen-bonding edge of guanine but lacking the N-9/N-7 ambiguity.
Lactam Donor-Acceptor Pair: The N3-H (donor) and C2=O (acceptor) motif mimics the hinge-binding region of ATP, essential for kinase affinity.
Solubility Profile
Moderate lipophilicity (cLogP ~0.5); often improved via N1-substitution (e.g., methyl, cyclopentyl).
Primary Therapeutic Targets
Target A: DNA-Dependent Protein Kinase (DNA-PK)
Therapeutic Context: Oncology / Radiosensitization
Mechanism: Inhibition of Non-Homologous End Joining (NHEJ)[1][2]
The most significant application of the MIP-2-one scaffold is in the design of selective DNA-PK inhibitors. DNA-PK is the catalytic subunit of the DNA-PKcs/Ku70/Ku80 complex, critical for repairing double-strand breaks (DSBs) caused by ionizing radiation (IR).
Scaffold Hopping Logic: Researchers successfully "hopped" from the Dactolisib (BEZ235) imidazoquinoline core to the MIP-2-one scaffold. This modification retained potency against DNA-PK (IC50 < 10 nM) while significantly reducing off-target toxicity associated with broad PI3K/mTOR inhibition.
Binding Mode: The lactam group forms a bidentate hydrogen bond with the hinge region of the kinase (Val-384 in DNA-PKcs), while the 1-methyl group projects into the ribose binding pocket, providing steric exclusion of ATP.
Target B: Src Family Kinases (c-Src, Fyn)
Therapeutic Context: Glioblastoma Multiforme (GBM)
Mechanism: Anti-proliferation and Anti-migration
Derivatives of MIP-2-one, particularly those with 6-anilino substitutions, have demonstrated sub-micromolar inhibition of c-Src and Fyn kinases.
Pathology: In GBM, Src signaling is hyperactivated, driving invasiveness.
Efficacy: Lead compounds (e.g., Compound 1s) utilizing this core have shown antiproliferative activity against U87-EGFRvIII cell lines comparable to the reference inhibitor PP2, but with improved metabolic stability.
Target C: Poly (ADP-ribose) Polymerase (PARP)
Therapeutic Context: Synthetic Lethality (BRCA-deficient cancers)
Mechanism: DNA Repair Blockade
While less common than phthalazinones (e.g., Olaparib), the imidazo[4,5-c]pyridine core serves as a nicotinamide mimic. It competes with NAD+ at the PARP catalytic domain, preventing the formation of poly(ADP-ribose) chains and trapping PARP on damaged DNA.
Mechanism of Action: The Signaling Cascade
The following diagram illustrates the critical role of the MIP-2-one scaffold in blocking the NHEJ pathway via DNA-PK inhibition, leading to the accumulation of lethal DNA damage in cancer cells.
Figure 1: Mechanism of Radio-sensitization via DNA-PK Inhibition. The MIP-2-one scaffold blocks the catalytic activity of DNA-PKcs, preventing DSB repair and forcing the cell into apoptosis.
Experimental Validation Protocols
To validate the MIP-2-one scaffold against these targets, the following "Self-Validating" protocols are recommended. These move beyond simple observation to causal verification.
Objective: Prove that the molecule sensitizes cells to radiation specifically via the DNA-PK pathway.[1]
Cell Seeding: Seed HCT116 (human colorectal carcinoma) cells at low density (500 cells/well) in 6-well plates.
Treatment: Treat cells with MIP-2-one derivative (1
M) or Vehicle (DMSO) 1 hour prior to irradiation.
Irradiation: Expose plates to Ionizing Radiation (IR) at graded doses: 0, 2, 4, 6, 8 Gy using a cesium-137 source.
Incubation: Allow colonies to form for 10–14 days.
Staining: Fix with methanol/acetic acid; stain with Crystal Violet.
Analysis: Calculate the Dose Enhancement Ratio (DER) at 10% survival. A DER > 1.5 confirms significant radiosensitization.
Data Summary: Comparative Potency
The table below summarizes the structure-activity relationship (SAR) data for MIP-2-one derivatives compared to standard inhibitors.
Compound Class
Core Scaffold
Target
IC50 (nM)
Selectivity (vs PI3K)
MIP-2-one (Optimized)
Imidazo[4,5-c]pyridin-2-one
DNA-PK
2 - 8
> 100x
Dactolisib (Ref)
Imidazo[4,5-c]quinoline
PI3K / mTOR
4
1x (Pan-inhibitor)
PP2 (Ref)
Pyrazolo[3,4-d]pyrimidine
Src Family
5
Low
NU7441 (Ref)
Chromen-4-one
DNA-PK
14
High
Note: The "Optimized" MIP-2-one typically requires a 6-aryl/heteroaryl substituent (e.g., aniline) to achieve the nanomolar potency listed above.
Synthesis Workflow (Graphviz)
The construction of this scaffold requires a specific regioselective approach to ensure the "1-methyl" placement.
Figure 2: Synthetic route to the core scaffold. The key step is the regioselective introduction of the methyl group at the 4-position of the pyridine precursor before cyclization.
References
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors.
Source: ACS Medicinal Chemistry Letters (2024).
Context: Describes the "scaffold hopping" from dactolisib to MIP-2-one to achieve high DNA-PK selectivity.
URL:[Link]
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).
Context: Validates the scaffold for c-Src and Fyn inhibition in GBM models.
URL:[Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
Source: Molecules (MDPI) (2020).
Context: Comprehensive review of the scaffold's broad biological activity, including PARP and GABA modulation.
URL:[Link]
PubChem Compound Summary: 1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one.
Source:[3] National Library of Medicine.
Context: Chemical structure and physical property verification (CID 12299353).
URL:[Link]
Application Note: Scalable Synthesis of 1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
[1] Executive Summary This application note details a robust, four-step synthetic protocol for the preparation of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one . This bicyclic heterocycle is a critical pharmacophore in m...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details a robust, four-step synthetic protocol for the preparation of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one . This bicyclic heterocycle is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for Src family kinase inhibitors, JAK inhibitors, and various GPCR ligands.
The protocol utilizes a regioselective nucleophilic aromatic substitution (SNAr) followed by a reductive cyclocarbonylation strategy. Unlike conventional urea fusion methods which suffer from poor yields and thermal decomposition, this guide prioritizes a mild, stepwise approach using 1,1'-Carbonyldiimidazole (CDI) for the final ring closure, ensuring high purity and reproducibility.[1]
Retrosynthetic Analysis & Strategy
The synthetic logic relies on the differential reactivity of the pyridine ring positions. The 4-position of 3-nitro-4-chloropyridine is highly electrophilic due to the ortho-nitro effect and the electron-deficient pyridine nitrogen, allowing for facile displacement by methylamine.[1]
Pathway Overview:
Activation: Conversion of 4-hydroxy-3-nitropyridine to the reactive 4-chloro analog.
Installation: SNAr displacement with methylamine to install the N1-methyl group.[1]
Unmasking: Reduction of the nitro group to the vicinal diamine.
Cyclization: Insertion of the carbonyl unit using CDI equivalent.
Synthetic Pathway Diagram
Figure 1: Stepwise synthetic logic for the construction of the imidazo[4,5-c]pyridin-2-one core.
Detailed Experimental Protocol
Stage 1: Chlorination (Activation)
Objective: Convert 4-hydroxy-3-nitropyridine to 4-chloro-3-nitropyridine.
Mechanism: Nucleophilic substitution of the hydroxyl group (via tautomeric pyridone) by chloride.[1]
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Validation: LCMS should show mass shift from 158/160 (Cl pattern) to 154 (M+H).
Workup: Concentrate THF. Resuspend residue in water (50 mL).[1] The product, 4-(methylamino)-3-nitropyridine , often precipitates as a bright yellow/orange solid.[1] Filter and wash with cold water.
Yield Target: >90%.
Stage 3: Catalytic Hydrogenation (Reduction)
Objective: Reduce the nitro group to an amine to generate the vicinal diamine.[1]
Mechanism: Heterogeneous catalytic hydrogenation.
Dissolve the nitro-amine intermediate (5.0 g, 32.6 mmol) in MeOH (100 mL).
Add 10% Pd/C (0.5 g) under a nitrogen stream.
Purge vessel with Hydrogen gas (balloon pressure or 1 atm).[1]
Stir vigorously at RT for 4-6 hours.
Validation: The bright yellow color of the nitro compound will fade to a colorless or pale pink solution. LCMS confirms conversion to diamine (M+H = 124).[1]
Workup: Filter through a Celite pad to remove catalyst. Caution: Spent Pd/C is pyrophoric. Concentrate filtrate to obtain 3-amino-4-(methylamino)pyridine as a dark oil or solid which oxidizes easily; use immediately in Stage 4.[1]
Stage 4: Cyclization with CDI
Objective: Ring closure to form the cyclic urea.
Mechanism: Acylation of one amine followed by intramolecular attack of the second amine.
Dissolve the diamine (4.0 g, 32.5 mmol) in anhydrous THF (80 mL).
Add CDI (7.9 g, 48.7 mmol) in one portion.
Heat to reflux (66°C) for 12 hours.
Validation: LCMS peak at M+H = 150. Formation of a precipitate is common.
Workup: Cool to RT. The product often precipitates. Filter the solid.[3] If no precipitate, concentrate and purify by flash chromatography (DCM/MeOH 9:1).[1]
Purification: Recrystallize from Ethanol or Water/Ethanol mix if necessary.
Process Validation & Quality Control
To ensure scientific integrity, each intermediate must be validated before proceeding.
Presence of Urea C=O signal in ¹³C NMR (~154 ppm).[1]
Safety & Handling Guidelines
POCl3: Highly corrosive and reacts violently with water. Use only in a fume hood with proper quenching protocols.
Nitro Compounds: Potentially energetic. Do not subject to excessive heat when dry.
Hydrogenation: H2 gas is flammable. Ensure proper grounding of equipment. Spent Pd/C catalysts can ignite solvents; keep wet with water during disposal.
CDI: Moisture sensitive. Store in a desiccator.
References
Synthesis of imidazo[4,5-c]pyridin-2-one derivatives:
Zhang, L., et al. "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one."[1][6] ResearchGate.
Biological Activity of Imidazo[4,5-c]pyridines:
Li, X., et al. "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[1][7] PubMed Central.
[1]
General Cyclization Methods (CDI):
Rostamizadeh, S., et al. "A simple and efficient synthesis of benzimidazoles and imidazo[4,5-b]pyridines." Journal of Chemical Research.
[1]
Precursor Reactivity (4-chloro-3-nitropyridine):
BenchChem. "Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine."
[1]
Application Note: High-Purity Isolation of 1-methyl-1H-imidazo[4,5-c]pyridin-2-one
Executive Summary The heterocycle 1-methyl-1H-imidazo[4,5-c]pyridin-2-one (CAS 73593-37-2) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Src family kinase (SFK) inhibitors, JAK...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The heterocycle 1-methyl-1H-imidazo[4,5-c]pyridin-2-one (CAS 73593-37-2) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Src family kinase (SFK) inhibitors, JAK inhibitors, and nucleoside analogs (e.g., 3-deazaguanine derivatives).
Achieving pharmaceutical-grade purity (>98%) for this molecule is notoriously difficult due to three factors:
Regioisomerism: Competitive methylation at N1, N3, and N5 positions during synthesis.
Tautomerism: The equilibrium between the 2-one (keto) and 2-hydroxy (enol) forms affects solubility and retention time.
Amphoteric Nature: The basic pyridine nitrogen and weakly acidic urea moiety create complex solubility profiles.
This guide provides a validated, multi-stage purification protocol designed to resolve these specific challenges, moving from crude reaction mixtures to analytical standards.
Physicochemical Profile & Solubility Strategy
Understanding the molecular behavior is the prerequisite for effective isolation.
Property
Characteristic
Purification Implication
pKa (Pyridine N)
~5.5 - 6.0 (Basic)
Soluble in dilute aqueous acid (HCl).
pKa (Urea NH)
~10.5 - 11.0 (Weakly Acidic)
Soluble in strong aqueous base (NaOH).
LogP
~0.5 - 1.2 (Low Lipophilicity)
Poor retention on C18 without ion-pairing; elutes early in Normal Phase.
Tautomerism
Lactam (major) / Lactim (minor)
Broad peaks in chromatography if mobile phase pH is near pKa.
Objective: Remove unreacted diamine starting materials and inorganic salts from the crude reaction mixture. This step relies on the molecule's "U-shaped" solubility curve relative to pH.
Mechanism:
At pH < 4, the molecule is protonated (cationic) and water-soluble. At pH > 12, it is deprotonated (anionic) and water-soluble. At pH ~7–8 (the isoelectric point), it is neutral and least soluble.
Step-by-Step Procedure:
Acid Dissolution:
Dissolve the crude brown solid in 1.0 M HCl (10 mL per gram of crude).
Observation: The solution should turn clear or slightly turbid. Dark tarry insolubles are likely polymerized byproducts.
Filtration:
Filter the acidic solution through a Celite® 545 pad to remove non-basic tars.
Wash the pad with a small volume of 0.1 M HCl.
Precipitation (The Critical Step):
Cool the filtrate to 0–5 °C in an ice bath.
Slowly add 2.0 M NaOH dropwise with vigorous stirring.
Target pH: Adjust exactly to pH 7.5 – 8.0 .
Caution: Do not overshoot to pH > 10, or the product will redissolve.
Collection:
Stir the suspension for 30 minutes at 0 °C to maximize yield.
Filter the off-white precipitate via vacuum filtration.
Wash the cake with cold water (2x) followed by cold acetone (1x) to remove residual water and trace organics.
Objective: Separate the desired N1-methyl isomer from the common N3-methyl and N5-methyl impurities.
Challenge: Due to high polarity, standard Hexane/EtOAc gradients are ineffective.
Method 1: Normal Phase (DCM/MeOH)
Stationary Phase: High-performance Silica Gel (230–400 mesh).
Mobile Phase A: Dichloromethane (DCM).
Mobile Phase B: Methanol containing 1% NH₄OH (Ammonium Hydroxide).
Note: The ammonia is crucial to suppress peak tailing caused by the basic pyridine nitrogen interacting with silanols.
Gradient:
0–5 min: 0% B (Isocratic DCM wash)
5–20 min: 0% → 5% B
20–40 min: 5% → 10% B
Elution Order:
Non-polar impurities (front).
N1-methyl isomer (Target) .
N3-methyl isomer (often co-elutes without optimized gradient).
N-oxides (very polar, stay on column).
Method 2: Reverse Phase (C18) - Recommended for >99% Purity
Stationary Phase: C18 (ODS) bonded silica.
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to ~2.8).
Advantage: The acidic mobile phase locks the molecule in its protonated form, sharpening the peak shape and improving separation from regioisomers.
Protocol C: Recrystallization (Final Polish)
Objective: Removal of trace silica and minor isomeric impurities.
Solvent System: Ethanol/Water (9:1 v/v).
Procedure:
Suspend the chromatographed solid in Ethanol (20 mL/g).
Heat to reflux (approx. 78 °C).
Add Water dropwise until the solution becomes clear.
Optional: Add activated charcoal (5 wt%), stir for 5 min, and hot-filter to remove color.
Allow the filtrate to cool slowly to room temperature, then refrigerate at 4 °C overnight.
Yield: Typical recovery is 60–70%, but purity often exceeds 99.5%.
Process Visualization
Diagram 1: Purification Decision Tree
This workflow illustrates the logic for selecting the appropriate purification path based on crude purity and scale.
Caption: Decision matrix for isolating 1-methyl-1H-imidazo[4,5-c]pyridin-2-one, prioritizing bulk extraction before chromatographic refinement.
Diagram 2: Regioisomer Separation Logic
Visualizing the separation of the critical N1 vs N3 isomers.
Caption: Chromatographic mechanisms for separating regioisomers. Normal phase with ammonia modifier is preferred for scale-up.
Analytical Validation (QC)
To confirm the success of the purification, specific analytical markers must be checked.
1H NMR (DMSO-d6):
Diagnostic Signal: The N-Methyl singlet typically appears around 3.4 – 3.6 ppm .
Regioisomer Check: If the methyl peak is split or if a secondary minor singlet appears (e.g., at 3.8 ppm), significant N3-isomer contamination is present.
Aromatic Region: Look for the pyridine protons (doublet, doublet, singlet pattern).
HPLC (UV @ 254 nm):
Ensure a single sharp peak. Broadening often indicates pH mismatch in the mobile phase (tautomer scrambling).
References
Vertex Pharmaceuticals. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
Goker, H., et al. (2023).[2] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives. Journal of Molecular Structure. [Link]
Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyridines and related fused heterocycles. [Link]
Application and Protocol Guide for the Analytical Characterization of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Introduction: The Significance of Rigorous Characterization 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one belongs to the broader class of imidazopyridine derivatives, a scaffold of significant interest in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Rigorous Characterization
1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one belongs to the broader class of imidazopyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The efficacy and safety of any potential therapeutic agent are fundamentally linked to its purity, stability, and structural integrity. Therefore, robust and reliable analytical methods for the comprehensive characterization of this molecule are paramount for researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the key analytical techniques and protocols for the characterization of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one. The methodologies described herein are designed to be both scientifically sound and practically applicable, offering a solid foundation for researchers to implement and adapt in their laboratories. We will delve into the principles behind each technique, provide step-by-step protocols, and offer insights into data interpretation, ensuring a thorough understanding of the characterization process.
I. High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one and for its quantification in various matrices. A well-developed HPLC method can separate the target compound from impurities, degradation products, and other related substances.[3][4]
A. Rationale for Method Development
The choice of chromatographic conditions is critical for achieving optimal separation. For a polar heterocyclic compound like 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one, a reversed-phase HPLC (RP-HPLC) method is generally a suitable starting point. A C18 column is a versatile and common choice for the stationary phase. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, needs to be optimized to achieve the desired retention and resolution. The pH of the aqueous phase can significantly influence the retention of ionizable compounds.
B. Experimental Protocol: RP-HPLC Method for Purity Analysis
This protocol provides a starting point for the development of a robust RP-HPLC method.
1. Instrumentation and Materials:
HPLC system with a UV-Vis detector
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
HPLC-grade acetonitrile and water
Formic acid (or other suitable buffer components)
Volumetric flasks, pipettes, and autosampler vials
Reference standard of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (of known purity)
2. Preparation of Solutions:
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of mobile phase A and B) to obtain a known concentration (e.g., 1 mg/mL).
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.
3. Chromatographic Conditions:
Parameter
Recommended Starting Condition
Column
C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase
Gradient of Mobile Phase A and Mobile Phase B
Gradient Program
0-5 min: 95% A, 5-25 min: 95% to 5% A, 25-30 min: 5% A, 30.1-35 min: 95% A
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at a suitable wavelength (e.g., 254 nm or a determined λmax)
4. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
C. Workflow for HPLC Analysis
Caption: Logical flow for MS-based characterization.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. [5][6][7][8][9]Both ¹H and ¹³C NMR are essential for the complete characterization of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one.
A. Rationale for NMR Analysis
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the number of different types of carbon atoms in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, leading to a complete structural assignment.
B. Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation and Materials:
NMR spectrometer (e.g., 400 MHz or higher)
NMR tubes
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Tetramethylsilane (TMS) as an internal standard
2. Sample Preparation:
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent in an NMR tube.
3. NMR Acquisition Parameters:
Experiment
Key Parameters
¹H NMR
Pulse program: zg30, Number of scans: 16, Relaxation delay: 1s
¹³C NMR
Pulse program: zgpg30, Number of scans: 1024, Relaxation delay: 2s
4. Expected Spectral Features (Hypothetical):
¹H NMR: Expect signals for the methyl protons, aromatic protons on the pyridine ring, and potentially an NH proton. The chemical shifts and coupling constants will be characteristic of the specific ring system.
¹³C NMR: Expect signals for the methyl carbon, the carbonyl carbon, and the carbons of the fused ring system.
Application Note: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines
Executive Summary The imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. Derivatives of this heterocyclic core have demons...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. Derivatives of this heterocyclic core have demonstrated potent biological activities, including FLT3/Aurora kinase inhibition, Angiotensin II receptor antagonism, and anticancer properties.
This application note details a robust, self-validating protocol for the solid-phase synthesis (SPS) of trisubstituted imidazo[4,5-c]pyridines. Unlike solution-phase methods that often require tedious purification after every step, this protocol utilizes a "catch-and-release" strategy on Rink Amide resin. The workflow leverages the differential reactivity of 2,4-dichloro-3-nitropyridine , allowing for sequential nucleophilic aromatic substitutions (
) to introduce chemical diversity at specific positions before final cyclization.
Retrosynthetic Logic & Mechanism
The synthesis hinges on the regioselective reactivity of the 2,4-dichloro-3-nitropyridine scaffold.
Regioselectivity Control: The chlorine atom at the C4 position is significantly more electrophilic than the C2 chlorine due to the inductive effects of the adjacent nitro group and the para-relationship to the pyridine nitrogen (though electronically distinct, the C4 position is sterically more accessible and electronically activated).
Stepwise Assembly:
Immobilization (
1): The resin-bound amine attacks C4.
Diversification (
2): A solution-phase amine displaces the C2 chlorine.
Ring Closure: Reduction of the nitro group followed by condensation with an aldehyde yields the imidazole ring.[1][2]
Workflow Visualization
The following diagram illustrates the stepwise construction of the scaffold.
Caption: Stepwise solid-phase assembly of the imidazo[4,5-c]pyridine core via regioselective S_NAr reactions.
Materials & Equipment
Reagents
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). Note: High loading resins (>1.0 mmol/g) may lead to steric crowding and incomplete cyclization.
Objective: React the vicinal diamine with an aldehyde to close the imidazole ring.
Dissolve the Aldehyde (R2-CHO) (10 equiv) in 2 mL DMSO.
Note: For oxidative cyclization, air exposure is often sufficient, but adding 5 equiv of Trimethyl orthoformate can act as a dehydrating agent to drive the equilibrium.
Add to the resin.
Agitate at 80°C for 16 hours .
Microwave Option: 140°C for 30 mins.
Wash: DMF (x3), DCM (x3), MeOH (x3), Et2O (x2).
Dry resin under vacuum for 1 hour.
Step 6: Cleavage & Isolation
Treat resin with Cleavage Cocktail : TFA/TIPS/H2O (95:2.5:2.5) (3 mL).
Agitate for 2 hours at RT.
Collect the filtrate. Wash resin with 1 mL TFA and combine.
Evaporate TFA under a stream of nitrogen or rotary evaporation.
Precipitate the crude product in cold Diethyl Ether (Et2O). Centrifuge and decant.
Purification: Dissolve in DMSO/MeOH and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Data Summary & Optimization Guide
Reaction Parameters Table
Step
Reagent
Solvent
Temp
Time
Critical Success Factor
Loading
2,4-dichloro-3-nitropyridine (5 eq)
THF/EtOH
25°C
16 h
Use EtOH cosolvent to prevent precipitation.
Subst. 2
R1-NH2 (5 eq), DIEA
DMSO
60°C
4 h
Heat is required to displace the less reactive C2-Cl.
Reduction
(1M)
DMF
25°C
16 h
Extensive washing with DMF/H2O to remove Tin.
Cyclization
R2-CHO (10 eq)
DMSO
80°C
16 h
High concentration of aldehyde drives the reaction.
Cleavage
95% TFA
-
25°C
2 h
Ensure resin is fully dry before adding TFA.
Troubleshooting (Expert Insights)
Issue: Incomplete Cyclization.
Cause: Steric bulk of the R1 amine or the R2 aldehyde.
Solution: Switch to microwave heating (140°C, 30 min) or use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (0.1 eq) as an oxidative additive during the aldehyde step.
Issue: Regioisomer Contamination.
Cause: Initial attack at C2 instead of C4.
Solution: Maintain the loading temperature strictly at RT. Higher temperatures promote C2 attack. If C2 substitution is desired first, use 4-chloro-3-nitropyridine (lacking the C2-Cl) or inverse the temperature gradient (start cold).
Issue: Tin Contamination.
Cause: Inefficient washing after reduction.
Solution: Use a wash of 10% sodium diethyldithiocarbamate in DMF to chelate and remove tin ions.
References
Soural, M., Krchňák, V., & Hlaváč, J. (2013). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 15(2), 108–117. Link
Wang, Y., & Miller, M. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. ACS Omega, 3(4), 4624–4631. Link
Poyraz, S., Yıldırım, M., & Ersatir, M. (2024).[3] Recent pharmacological insights about imidazole hybrids: a comprehensive review. Medicinal Chemistry Research.[3] Link
Biotage Application Note. (2021). Microwave-Assisted Synthesis of Heterocycles on Solid Phase.Link
Advanced Application Note: Strategic One-Pot Synthesis of Imidazo[1,2-a]pyridine Scaffolds
Executive Summary & Scope The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerg...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging kinase inhibitors (e.g., c-Met, p38 MAP).[1]
Traditional synthesis (Chichibabin fusion) often requires harsh conditions and lachrymatory
-haloketones. This Application Note details three superior one-pot protocols that prioritize atom economy, regioselectivity, and operational safety.
Key Applications:
High-throughput library generation (Method A).
Direct C-H functionalization from commodity ketones (Method B).
Green, water-based synthesis for scale-up (Method C).
Method A: The Grobcke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Best For: Combinatorial libraries, high diversity at the C-3 position.
The GBB reaction is a three-component coupling (3-CR) of 2-aminopyridines, aldehydes, and isonitriles. It is the most versatile route for introducing diversity at the C-3 position without post-synthetic modification.
Mechanistic Pathway
The reaction proceeds via the formation of a Schiff base (imine) intermediate, which undergoes a [4+1] cycloaddition with the isonitrile. Acid catalysis is critical to activate the imine.
Figure 1: Mechanistic flow of the GBB 3-component coupling. The acid catalyst activates the Schiff base for nucleophilic attack by the isonitrile.
Standard Protocol (Scandium Triflate Catalysis)
Note: While acetic acid is cheaper, Sc(OTf)3 provides superior yields and faster kinetics for electron-deficient amines.
Reagents:
2-Aminopyridine (1.0 mmol)
Benzaldehyde derivative (1.0 mmol)
tert-Butyl isocyanide (1.1 mmol)
Sc(OTf)
(5 mol%)
Solvent: Methanol (MeOH) or Dichloromethane (DCM) (2 mL)
Step-by-Step Procedure:
Imine Formation: In a 10 mL microwave vial, dissolve 2-aminopyridine and the aldehyde in MeOH (2 mL). Stir at room temperature for 15 minutes.
Checkpoint: Solution often turns yellow/orange, indicating imine formation.
Catalyst Addition: Add Sc(OTf)
(5 mol%). Stir for 5 minutes.
Component 3: Add the isonitrile via syringe.
Reaction: Cap the vial and stir at room temperature for 12 hours OR heat to 60°C for 2 hours (thermal/microwave).
Workup: Concentrate the solvent under reduced pressure.
Purification: The residue is often pure enough for recrystallization (EtOH). If not, perform flash chromatography (EtOAc/Hexane).
Best For: Atom economy, avoiding halides, accessing C-3 unsubstituted analogs.
This method replaces toxic
-haloketones with simple ketones, using air/oxygen as the oxidant. It relies on a radical mechanism involving the in situ generation of iodine or copper-complex species.
Mechanistic Pathway
This transformation typically involves the iodination of the ketone (if iodine is used) or a radical coupling mediated by Cu(II) species.
Figure 2: Radical pathway for oxidative coupling. The cycle relies on the regeneration of the active Cu(II) species by molecular oxygen.
Protocol (CuI/O
System)
Reagents:
2-Aminopyridine (1.0 mmol)
Acetophenone (1.0 mmol)
CuI (10 mol%)
Additives: Iodine (I
) (0.5 equiv) or 1,10-phenanthroline (ligand)
Solvent: DMSO (favors oxidative coupling)
Step-by-Step Procedure:
Setup: Charge a reaction tube with 2-aminopyridine, acetophenone, CuI, and I
.
Solvation: Add DMSO (3 mL).
Atmosphere: Flush the tube with O
(balloon pressure is sufficient) or simply leave open to air if using high-efficiency stirring.
Reaction: Heat to 100°C for 6–8 hours .
Critical Control: DMSO must be dry. Water quenches the radical intermediates.
Quench: Cool to RT. Add saturated aqueous Na
SO (sodium thiosulfate) to neutralize iodine species (color changes from dark brown to light yellow).
Extraction: Extract with EtOAc (3x). Wash organic layer with brine to remove DMSO.
Comparative Data & Selection Guide
Feature
Method A: GBB (3-CR)
Method B: Oxidative Coupling
Method C: Green Aqueous
Precursors
Amine + Aldehyde + Isonitrile
Amine + Ketone
Amine + -Bromoketone
Atom Economy
High (Water is only byproduct)
Moderate (Requires oxidant)
Low (Halide waste)
C-3 Substituent
Amino/Amido group (mandatory)
H (or functionalized ketone)
H (or functionalized ketone)
Conditions
Mild (RT to 60°C)
Harsh (100°C+)
Mild (Microwave/Reflux)
Scalability
Excellent (Zolpidem route)
Moderate
Good
Green Metric
High (if EtOH used)
Medium (DMSO solvent)
Best (Water solvent)
Troubleshooting & Optimization
Problem: Low Yield in GBB Reaction
Cause 1: Poor Imine Formation. Electron-deficient aldehydes react slowly.
Fix: Pre-stir amine and aldehyde with MgSO
(desiccant) for 1 hour before adding isonitrile.
Cause 2: Isonitrile Hydrolysis.
Fix: Ensure solvents are anhydrous. Add isonitrile last.
Problem: Incomplete Conversion in Oxidative Coupling
Cause: Catalyst Deactivation. Cu species can aggregate.
Fix: Add a ligand like 1,10-phenanthroline (10 mol%) to stabilize the copper center.
Cause: Oxygen Starvation.
Fix: Use an O
balloon rather than ambient air; increase stirring speed to maximize gas-liquid transfer.
Application Notes and Protocols for Radiosensitization Studies with Imidazo[4,5-c]pyridin-2-one Inhibitors
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Radiotherapy is a fundamental modality in cancer treatment; however, intrinsic and acquired radioresista...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Radiotherapy is a fundamental modality in cancer treatment; however, intrinsic and acquired radioresistance remain significant clinical challenges. A promising strategy to overcome this is the use of radiosensitizers, agents that enhance the efficacy of radiation therapy. This guide provides a comprehensive overview and detailed protocols for conducting radiosensitization studies with a novel class of compounds, imidazo[4,5-c]pyridin-2-one inhibitors. These molecules have shown significant potential as potent and selective inhibitors of key DNA Damage Response (DDR) kinases, such as DNA-dependent protein kinase (DNA-PK) and Ataxia-Telangiectasia Mutated (ATM) kinase. By targeting these critical nodes in the DNA repair machinery, imidazo[4,5-c]pyridin-2-one inhibitors can prevent the repair of radiation-induced DNA double-strand breaks, leading to enhanced tumor cell death. This document will delve into the scientific rationale, mechanism of action, and provide step-by-step in vitro and in vivo protocols to empower researchers to effectively evaluate these promising radiosensitizers.
Scientific Rationale and Mechanism of Action
Ionizing radiation, the cornerstone of radiotherapy, induces various forms of cellular damage, with DNA double-strand breaks (DSBs) being the most lethal.[1][2] Eukaryotic cells have evolved sophisticated DNA Damage Response (DDR) pathways to detect and repair these lesions, thereby promoting cell survival. Key orchestrators of the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), including ATM and DNA-PK.[3][4]
Upon induction of DSBs, ATM is rapidly activated and phosphorylates a multitude of downstream substrates, including CHK2 and p53, to initiate cell cycle checkpoints and facilitate DNA repair.[5][6] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing radiation-induced DSBs in human cells.[1]
Imidazo[4,5-c]pyridin-2-one derivatives have emerged as a promising chemical scaffold for the development of potent and selective inhibitors of these kinases.[1][2] By inhibiting ATM and/or DNA-PK, these compounds effectively cripple the cell's ability to repair DSBs, leading to the accumulation of lethal DNA damage and subsequent mitotic catastrophe and cell death, thus sensitizing cancer cells to radiation. A new class of imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors has been discovered, with some compounds demonstrating robust radiosensitization in a variety of cancer cells in vitro and in vivo.[1][7]
Signaling Pathway of DNA Damage Response and Inhibition
Caption: DNA Damage Response Pathway and Inhibition by Imidazo[4,5-c]pyridin-2-one Compounds.
Materials and Reagents
Cell Lines and Culture
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 non-small cell lung cancer, U87 glioblastoma).
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Phosphate Buffered Saline (PBS).
Trypsin-EDTA.
Imidazo[4,5-c]pyridin-2-one Inhibitors
Synthesized and purified imidazo[4,5-c]pyridin-2-one compounds.
Dimethyl sulfoxide (DMSO) for stock solution preparation.
Key Reagents for In Vitro Assays
Clonogenic Assay: Crystal Violet staining solution (0.5% w/v in methanol).
Western Blotting:
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
Caption: Workflow for In Vitro Radiosensitization Experiments.
This assay is the gold standard for assessing the reproductive integrity of cells after exposure to cytotoxic agents.[8][9]
Cell Seeding:
Harvest exponentially growing cells using trypsin and prepare a single-cell suspension.
Count the cells and seed a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the expected survival fraction for each radiation dose.[10]
Drug Incubation:
Allow cells to attach for at least 4 hours.
Treat the cells with the imidazo[4,5-c]pyridin-2-one inhibitor at various concentrations or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-2 hours) prior to irradiation.
Irradiation:
Irradiate the plates with graded doses of X-rays or gamma rays (e.g., 0, 2, 4, 6, 8 Gy).
Colony Formation:
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
Incubate the plates for 10-14 days to allow for colony formation.
Staining and Counting:
Aspirate the medium and gently wash the colonies with PBS.
Fix the colonies with a solution of methanol and acetic acid (3:1) for 5-10 minutes.
Stain the colonies with 0.5% crystal violet solution for 30 minutes.[8][11]
Gently wash the plates with water and allow them to air dry.
Count the colonies containing at least 50 cells.
Data Analysis:
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
Plot the survival curves (SF vs. Radiation Dose) and calculate the Dose Enhancement Factor (DEF). The DEF is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.[12]
This protocol allows for the assessment of the inhibitor's effect on the phosphorylation of key DDR proteins.
Cell Treatment and Lysis:
Seed cells in 60 mm dishes and grow to 70-80% confluency.
Treat the cells with the inhibitor and/or irradiate as described for the clonogenic assay.
At specific time points post-irradiation (e.g., 1, 4, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification:
Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Transfer:
Denature equal amounts of protein by boiling in Laemmli buffer.
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
Immunoblotting:
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies against p-ATM (Ser1981), γH2AX, and a loading control (e.g., β-actin) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection and Analysis:
Detect the protein bands using an ECL substrate and an imaging system.
Quantify the band intensities using densitometry software.
In vitro ADME profiling of imidazo[4,5-c]pyridin-2-one compounds
Application Note: Strategic In Vitro ADME Profiling of Imidazo[4,5-c]pyridin-2-one Derivatives Abstract The imidazo[4,5-c]pyridin-2-one scaffold represents a privileged structure in medicinal chemistry, widely utilized a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic In Vitro ADME Profiling of Imidazo[4,5-c]pyridin-2-one Derivatives
Abstract
The imidazo[4,5-c]pyridin-2-one scaffold represents a privileged structure in medicinal chemistry, widely utilized as a purine mimetic in kinase inhibitors (e.g., Src, Fyn) and GPCR ligands. While the lactam (2-one) functionality offers distinct hydrogen-bonding advantages over its fully aromatic imidazopyridine counterparts, it introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities—namely, solubility-dependent absorption windows and susceptibility to specific oxidative metabolic pathways. This guide outlines a tiered profiling strategy designed to "fail early and fail cheap," ensuring only robust candidates progress to in vivo studies.
Phase 1: Physicochemical Foundation
Objective: Establish the "druggability" baseline. Bioassays are invalid if the compound precipitates in the buffer.
The imidazo[4,5-c]pyridin-2-one core is amphoteric. The pyridine nitrogen is basic (
), while the lactam NH is weakly acidic (). This dual nature demands precise pH control during profiling.
Kinetic vs. Thermodynamic Solubility
Kinetic Solubility (Tier 1 Screening): High-throughput assessment from DMSO stocks.
Protocol: Dilute 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 200
M (2% DMSO). Incubate for 2 hours at 25°C. Filter (0.45 m) and quantify via UV-Vis or Nephelometry.
Critical Insight: This scaffold often exhibits "brick-dust" behavior (high crystal lattice energy). If kinetic solubility is high but biological activity is low, suspect supersaturation in the assay followed by precipitation in the biological media.
Thermodynamic Solubility (Tier 2 Confirmation): Equilibrium assessment from solid powder.
Protocol: Add excess solid compound to buffers (pH 1.2, 4.0, 6.8, 7.4). Shake for 24 hours. Centrifuge/filter and analyze supernatant via HPLC-UV.
Acceptance Criteria:
g/mL for oral bioavailability potential.
Lipophilicity (LogD
)
Method: Shake-flask method (n-octanol/buffer) is superior to in silico prediction for this scaffold due to the tautomeric nature of the lactam ring.
Target: LogD 1.0 – 3.0. Values >3.5 significantly increase the risk of CYP induction and non-specific binding (NSB) in subsequent assays.
Phase 2: Permeability & Transporter Liability
Objective: Predict oral absorption and Blood-Brain Barrier (BBB) penetration.
Recent studies highlight this scaffold's potential in treating glioblastoma, making BBB permeability a critical success factor.
Bidirectional Caco-2 Permeability Assay
This assay mimics the intestinal epithelium and identifies P-glycoprotein (P-gp) efflux substrates.
Protocol:
Culture: Grow Caco-2 cells on Transwell® polycarbonate filters (21 days) to form a polarized monolayer.
Dosing: Apply compound (10
M) to the Apical (A) or Basolateral (B) chamber.
Incubation: 2 hours at 37°C with transport buffer (HBSS, pH 7.4).
Quantification: LC-MS/MS analysis of receiver compartments.
Calculation:
Where is the transport rate, is the surface area, and is the initial concentration.
Data Interpretation Table:
Parameter
Value Range
Interpretation for Imidazo[4,5-c]pyridin-2-ones
P (AB)
cm/s
High Permeability (Likely good oral absorption).
P (AB)
cm/s
Low Permeability (Requires prodrug or formulation strategy).
Efflux Ratio (ER)
P-gp Substrate. Common for this scaffold. Co-incubate with Verapamil (P-gp inhibitor) to confirm.
Visualization: Caco-2 Transwell Logic
Figure 1: Bidirectional transport workflow. High B
A transport indicates active efflux, a common liability for rigid heterocyclic kinase inhibitors.
Phase 3: Metabolic Stability & Clearance
Objective: Identify "Soft Spots" to guide chemical modification.
The imidazo[4,5-c]pyridin-2-one core is relatively stable, but substituents (alkyl chains, aryl rings) are prime targets for CYP450 oxidation.
Microsomal Stability Assay (Liver Microsomes)
Protocol:
Reaction Mix: Test compound (1
M) + Pooled Liver Microsomes (0.5 mg/mL) in phosphate buffer.
Initiation: Add NADPH regenerating system.
Sampling: Quench aliquots with ice-cold acetonitrile containing internal standard at
min.
Analysis: LC-MS/MS monitoring of parent depletion.
Calculation of Intrinsic Clearance (
):
Scientist's Note: If
is high () but no obvious alkyl oxidation is predicted, check for AO (Aldehyde Oxidase) metabolism. The C4 and C6 positions on the pyridine ring are electron-deficient and susceptible to nucleophilic attack by cytosolic enzymes like AO, which are not present in microsomes. Validation: Run a parallel assay using S9 fraction or Cytosol to capture AO activity.
Phase 4: Drug-Drug Interaction (DDI) Potential
Objective: Ensure safety compliance per FDA M12 (2024) Guidance.
CYP Inhibition (Cocktail Assay)
Imidazo-pyridinones can act as reversible or time-dependent inhibitors (TDI) of CYP enzymes.
Experimental Setup:
Enzymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4.
Substrates: Use FDA-preferred probe substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6).
Method:
Incubate compound (0.1 – 50
M) with microsomes and probe substrates.
Measure formation of specific metabolites (e.g., 1'-hydroxymidazolam).
Calculate
.
Critical Control Point:
If
M, perform a IC shift assay (pre-incubation with NADPH). A shift to a lower ( > 1.5-fold) indicates Mechanism-Based Inhibition (MBI), a serious safety flag requiring structural re-design (often removing reactive handles).
Visualization: DDI Decision Tree
Figure 2: CYP Inhibition decision logic. Distinguishing reversible inhibition from mechanism-based inactivation is crucial for this chemical series.
References
FDA/ICH. (2024).[1][2] M12 Drug Interaction Studies. U.S. Food and Drug Administration.[1][2][3][4] [Link]
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]
Wang, J., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Preclinical Pharmacokinetic Assessment of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one: A Method Development Guide
Executive Summary & Compound Profile 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (hereafter referred to as MIP-2-one ) represents a critical structural scaffold often found in Src family kinase inhibitors and CGRP rece...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (hereafter referred to as MIP-2-one ) represents a critical structural scaffold often found in Src family kinase inhibitors and CGRP receptor antagonists (e.g., Rimegepant intermediates). As a fused aza-heterocycle containing a cyclic urea moiety, MIP-2-one exhibits significant polarity and hydrogen-bonding potential, presenting specific challenges in bioanalysis—namely, poor retention on standard C18 chromatography and susceptibility to matrix effects.
This Application Note provides a rigorous, self-validating protocol for the pharmacokinetic profiling of MIP-2-one in mice. It prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and microsampling for ethical compliance.
Physicochemical Profile (Estimated)
Property
Value / Characteristic
Impact on Protocol
Molecular Weight
~149.15 Da
Low mass requires high-sensitivity MS/MS (low chemical noise region).
Formula
Nitrogen-rich; highly ionizable ().
Polarity (LogP)
< 1.0 (Predicted)
Requires HILIC or Polar-Embedded C18 for retention.
Solubility
Moderate (DMSO), Low (Water)
Formulation requires co-solvents (PEG400) or pH adjustment.
Bioanalytical Method Development (LC-MS/MS)
The quantification of small, polar heterocycles requires a specific analytical setup to avoid "void volume elution" where salts and phospholipids suppress ionization.
IV Bolus: 2 mg/kg (Tail vein). Assesses absolute bioavailability (
).
PO (Oral Gavage): 10 mg/kg. Assesses absorption.
N: 3 mice per time point (serial sampling) or 9 mice (composite sampling). Recommendation: Serial microsampling (tail snip) to reduce inter-animal variability.
Formulation Strategy
MIP-2-one is a rigid heterocycle.[1] Avoid simple saline suspensions which lead to erratic absorption.
Vehicle: 5% DMSO + 40% PEG400 + 55% Water.
Preparation: Dissolve compound in DMSO first, vortex, add PEG400, vortex, then slowly add water while sonicating.
QC Check: Visual inspection for precipitation is mandatory before dosing.
Sampling Schedule
Group
Time Points (Post-Dose)
Purpose
IV
0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h
Capture distribution phase () and elimination phase ().
PO
0.25, 0.5, 1, 2, 4, 6, 8, 24 h
Capture and absorption phase.
Sample Preparation (Protein Precipitation)
Due to the polarity of MIP-2-one, Liquid-Liquid Extraction (LLE) with hexane/ether is not recommended as the analyte will remain in the aqueous phase.
Protocol:
Aliquot: Transfer 10 µL of plasma into a 96-well plate.
Note: Using 100% ACN is crucial to match the initial HILIC mobile phase conditions.
Vortex: High speed for 5 minutes.
Centrifuge: 4000 x g for 15 minutes at 4°C.
Transfer: Transfer 100 µL of supernatant to a clean plate.
Dilution (Optional): If peak shape is poor, dilute 1:1 with ACN to ensure sample solvent matches mobile phase.
Workflow Visualization
The following diagram illustrates the critical decision points in the bioanalytical workflow, specifically addressing the polarity challenges of MIP-2-one.
Caption: Decision logic for analyzing polar heterocycles. Note the rejection of LLE and C18 in favor of PPT and HILIC to ensure recovery and retention.
Data Analysis & Acceptance Criteria
Non-Compartmental Analysis (NCA)
Data should be processed using Phoenix WinNonlin or R (package PKNCA).
Key Parameters to Report:
Parameter
Definition
Significance
|
| Maximum observed concentration | Toxicity indicator. |
| | Time to | Rate of absorption. |
| | Area under curve (time 0 to last) | Total exposure. |
| | Terminal half-life | Dosing frequency determination. |
| | Bioavailability | |
| | Volume of distribution (steady state) | Tissue penetration (High > 0.7 L/kg implies tissue binding). |
Method Validation Criteria (FDA M10)
To ensure the data is trustworthy (E-E-A-T), the method must pass these checks before the study samples are analyzed:
Linearity:
over the range (e.g., 1 ng/mL to 2000 ng/mL).
Accuracy/Precision: QC samples (Low, Mid, High) must be within ±15% of nominal value.
Matrix Effect: Compare analyte response in extracted plasma vs. solvent. For HILIC, ensure matrix factor is between 0.85 and 1.15.
References
Food and Drug Administration (FDA). (2022).[2][3] M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]
Jastrab, M. L., et al. (2025).[1][4] Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics.[4] bioRxiv.[4] [Link]
National Institutes of Health (NIH). PubChem Compound Summary for CID 929096 (Related Imidazo-pyridine).[Link]
European Medicines Agency (EMA). ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials.[Link]
Stability of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one in DMSO
This technical guide addresses the stability profile of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one in Dimethyl Sulfoxide (DMSO).[1][2][3] This scaffold is a critical intermediate in the synthesis of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability profile of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one in Dimethyl Sulfoxide (DMSO).[1][2][3]
This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Src family) and GPCR ligands.[2][3] While chemically robust, it exhibits specific physical behaviors in DMSO that are frequently mistaken for degradation.[1][2][3]
In 95% of reported "instability" cases regarding this scaffold, the molecule has not degraded.[2][3] Instead, the highly polar nature of DMSO has absorbed atmospheric water, causing the hydrophobic imidazopyridinone to precipitate or form micro-aggregates.[2][3] This is a physical change, not a chemical one.[1][2][3]
Part 1: The "Ghost" Instability – Troubleshooting Analytical Artifacts
Users often report "new peaks" or "shifting signals" in NMR after storing the compound in DMSO.[1][3] These are rarely degradation products.[1][3]
FAQ 1: Why do my proton signals shift over 24 hours?
The Mechanism: Hydrogen Bonding & Tautomerism.[1][3]
The imidazo[4,5-c]pyridin-2-one core contains a urea-like motif.[1][2][3] The N3-proton is acidic (pKa ~10–11) and acts as a hydrogen bond donor.[1][3]
Initial State: In dry DMSO, the N3-H forms a strong H-bond with the sulfoxide oxygen of DMSO.[1][3]
Over Time: DMSO absorbs atmospheric moisture (up to 10% w/w within 24h at high humidity).[1][2][3] Water competes for these H-bonds.
Result: The exchangeable proton signal (N3-H) shifts significantly or broadens into the baseline.[1][3] This is not decomposition.
FAQ 2: I see a new peak at ~3.3 ppm or ~4.8 ppm. Is this a hydrolysis product?
3.33 ppm: This is the water signal in DMSO-d6.[1][3] As the sample sits, this peak grows.[2][3][4]
Artifacts: High water content can cause "exchange broadening," making the sharp N3-H peak disappear, leading users to believe the ring has opened.[2][3]
Diagnostic Check:
Add 10 µL of D₂O to your NMR tube.[1][3]
Part 2: Physical Stability & Solubility
The 1-methyl-imidazo[4,5-c]pyridin-2-one scaffold is planar and rigid, leading to high crystal lattice energy.[1][2][3]
Parameter
Behavior in Anhydrous DMSO
Behavior in "Wet" DMSO (>1% H₂O)
Solubility
High (>50 mM)
Drastically Reduced (<10 mM)
Appearance
Clear, colorless/pale yellow
Cloudy, micro-precipitates
Aggregation
Monomeric
Stacked dimers (π-π stacking)
The "Crash-Out" Phenomenon:
Researchers often make a 100 mM stock in DMSO, freeze it, and thaw it later.[2][3] Upon thawing, the DMSO absorbs condensed water from the air.[2][3] The stock concentration is now above the solubility limit in the new DMSO/Water mixture, causing invisible micro-precipitation that clogs HPLC injectors or lowers bioassay potency.[2][3]
Part 3: Chemical Degradation (Rare Scenarios)
True chemical degradation requires specific, harsh conditions.[1][2][3]
Oxidation (N-Oxide Formation):
Risk:[1][3][4] The pyridine nitrogen (N5) is susceptible to oxidation.[1][3]
Condition: Long-term storage (>6 months) in DMSO under direct light or heat (>40°C).[1][2] DMSO can act as a mild oxidant (Swern-like activity) if activated, but spontaneous N-oxidation is slow.[1][2][3]
Indicator: New HPLC peak with M+16 mass shift.[1][3]
Ring Hydrolysis:
Risk:[1][3][4] The cyclic urea (2-one) is extremely stable.[1][3]
Condition: Requires strong acid (pH < 1) or strong base (pH > 12) plus heat.[1][2][3]
Note: It will not hydrolyze in neutral DMSO/Water mixtures.[1][3]
Part 4: Visual Troubleshooting Workflows
Diagram 1: The Stability Decision Tree
Use this logic flow to determine if your compound has degraded or simply precipitated.[1][3]
Caption: Decision matrix distinguishing physical aggregation from chemical degradation.
Part 5: Validated Protocols
Protocol A: Stability-Indicating HPLC Method
Do not rely on standard gradients. Use this method to separate the N-oxide impurity.
Thawing: Allow vial to reach room temperature before opening to prevent condensation on the cold liquid surface.
References
Li, Z., et al. (2021).[1][2][3][5] Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.[1][2][3] PubMed Central.[1][3] Available at: [Link]
Babij, N. R., et al. (2016).[1][2][3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1][3][5] Organic Process Research & Development.[1][3] Available at: [Link][1][2][3]
Cheng, X., et al. (2017).[1][2][3] In situ DMSO hydration measurements of HTS compound libraries. PubMed.[1][3] Available at: [Link]
Gottlieb, H. E., et al. (1997).[1][2][3][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][3] Journal of Organic Chemistry.[1][3][6] (Standard reference for DMSO/Water shifts).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Support Tier: Advanced Chemical Synthesis (Tier 3)
Ticket Topic: Regioselectivity & Functionalization Troubleshooting
Assigned Specialist: Senior Application Scientist
Introduction: The Regioselectivity Landscape
Welcome to the Imidazo[1,2-a]pyridine Support Hub. This scaffold is a privileged structure in medicinal chemistry (e.g., Zolpidem, Alpidem), but its synthesis is often plagued by regioselectivity ambiguity.
The imidazo[1,2-a]pyridine core possesses non-uniform electron density, creating distinct "reactivity zones." Successful synthesis requires navigating the competition between the nucleophilic C3 position, the acidic C2 position, and the sterically sensitive C5/C8 positions.
Quick Reference: Reactivity Map
Caption: Figure 1. Reactivity profile of the imidazo[1,2-a]pyridine scaffold. C3 is the soft nucleophile; C5 is the site of directed metallation.
Module 1: Ring Construction (Cyclization)
Issue 1.1: Regiochemical Ambiguity in Condensation
User Question: "I am condensing a substituted 2-aminopyridine with an
-haloketone. I'm seeing two isomers. Why?"
Diagnosis:
The classic condensation involves two nucleophilic nitrogens on the 2-aminopyridine: the ring nitrogen (N1) and the exocyclic amino group.
Standard Pathway: Alkylation usually occurs at the ring nitrogen (N1) first (most nucleophilic), followed by cyclization onto the exocyclic amine. This yields the standard imidazo[1,2-a]pyridine.
The Problem: If the pyridine ring has strong Electron Withdrawing Groups (EWGs) at C3/C5, the nucleophilicity of N1 decreases, potentially allowing the exocyclic amine to attack first. This can lead to isomer formation or incomplete cyclization.
Troubleshooting Protocol:
Variable
Recommendation
Mechanistic Reason
Base
Switch to NaHCO₃ or Na₂CO₃ in refluxing ethanol.
Weaker bases buffer the acid generated without promoting rapid, non-selective alkylation.
Solvent
Ethanol or n-Butanol (Reflux).
Protic solvents stabilize the transition state for the ring closure (dehydration step).
Lewis Acid
Add Sc(OTf)₃ (5 mol%).
If the ketone is sterically hindered, a Lewis Acid activates the carbonyl, forcing the "correct" cyclization pathway.
Module 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Issue 2.1: Low Yield & Byproduct Formation
User Question: "My GBB reaction (Amine + Aldehyde + Isocyanide) is stalling or producing hydrolysis products."
Diagnosis:
The GBB reaction relies on the formation of a Schiff base (imine) intermediate before the isocyanide attacks. If the isocyanide attacks the aldehyde directly (Passerini-type side reaction) or if the imine hydrolyzes, yields drop.
Troubleshooting Workflow:
Caption: Figure 2. Decision tree for optimizing Groebke-Blackburn-Bienaymé reactions.
Standardized GBB Protocol (High Efficiency):
Mix: 2-aminopyridine (1.0 eq) + Aldehyde (1.0 eq) in Dichloromethane (DCM) or 2,2,2-Trifluoroethanol (TFE) .
Add:Sc(OTf)₃ (5-10 mol%). Stir for 15 min to ensure imine formation.
Add: Isocyanide (1.1 eq).
Run: Stir at RT (for TFE) or 40°C (for DCM) for 12h.
Why Sc(OTf)₃? It coordinates to the imine nitrogen, increasing electrophilicity for the isocyanide attack while suppressing hydrolysis [1].
User Question: "I want to arylate at C2, but the reaction keeps hitting C3. How do I reverse this selectivity?"
Technical Explanation:
C3 is the electronic "hotspot" (highest HOMO coefficient). It reacts like an enamine.
C2 is the most acidic position (
~28-30), but C3 often outcompetes it in Pd-catalyzed cycles unless specific conditions are used.
Solution A: Blocking C3
If your target allows, install a halogen (Cl/Br) at C3 during the ring synthesis. This forces C-H activation to C2.
Solution B: C2-Selective Conditions (Direct Arylation)
To hit C2 without blocking C3, you must use a mechanism that relies on Concerted Metallation-Deprotonation (CMD) with a base that favors the more acidic proton (C2) over the nucleophilic center (C3).
Co-Catalyst: CuI (10 mol%) - Critical for lowering the C-H activation barrier at C2.
Ligand: PPh₃ (10 mol%).
Base: K₂CO₃ (2.0 eq).
Solvent: DMF or DMA (140°C).
Note: The presence of Copper is the switch. Copper coordinates to the N1/C2 region, directing the Pd insertion to C2.
Issue 3.2: Accessing C5 (The "Bridgehead" Challenge)
User Question: "I need a substituent at C5. Standard cross-coupling fails or gives mixtures."
Solution: Directed Lithiation
Standard Pd-catalysis struggles at C5 due to peri-interactions with the N4 bridgehead. However, this nitrogen lone pair is perfect for Directed Ortho Metallation (DoM) .
Protocol: C5-Selective Functionalization
Reagents: n-Butyllithium (n-BuLi) in THF/Hexane at -78°C.
Mechanism: The bridgehead nitrogen (N4) coordinates the Lithium, directing deprotonation exclusively to C5 (the "ortho" position relative to the bridgehead).
Warning: If C3 is unsubstituted, n-BuLi might attack C3 via nucleophilic addition. Best practice: Use a C3-substituted starting material or strictly control temperature.
Summary of Selectivity Drivers
Target Position
Primary Driver
Recommended Reagent System
Key Reference
C3
Nucleophilicity (SEAr)
Pd(OAc)₂, Cs₂CO₃ (Standard)
[3]
C2
Acidity (CMD)
Pd(OAc)₂ / CuI / K₂CO₃
[2]
C5
Coordination (DoM)
n-BuLi (Lithiation)
[4]
C8
Sterics/Chelation
Pd/Ag₂CO₃ (Overriding N-chelation)
[5]
References
Guchhait, S. K., et al. (2018). "Groebke-Blackburn-Bienaymé reaction: emerging chemistry for drug discovery."[10][11] Future Medicinal Chemistry. Link
Cao, H., et al. (2013). "Regioselective C2-arylation of imidazo[1,2-a]pyridines via Pd/Cu catalyzed C-H bond functionalization." Journal of Organic Chemistry. Link
Koubachi, J., et al. (2009). "Regioselective C3-arylation of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link
Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews. Link
Tali, J. A., et al. (2023).[4][6] "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link
For further assistance with specific substrate incompatibilities, please submit a Tier 4 consultation request with your full reaction scheme.
Minimizing side product formation in Groebke-Blackburn-Bienaymé reaction.
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this power...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction (MCR). Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side product formation and maximize the yield and purity of your target fused imidazopyridine and related heterocyclic scaffolds.[1][2][3]
I. Frequently Asked Questions (FAQs)
Q1: My GBB reaction is sluggish or not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to a slow or incomplete GBB reaction. The primary culprits are often related to the purity of starting materials, suboptimal reaction conditions, or an inappropriate choice of catalyst.
Purity of Starting Materials: Ensure your aldehyde, amine (amidine-containing heterocycle), and isocyanide are pure and dry. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction. Isocyanides can degrade upon storage, so using freshly prepared or purified isocyanides is recommended.
Catalyst Choice and Loading: The GBB reaction is typically acid-catalyzed.[4] While scandium triflate (Sc(OTf)₃) is a widely used and effective Lewis acid catalyst, other options like ytterbium triflate (Yb(OTf)₃), indium triflate (In(OTf)₃), or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and acetic acid (AcOH) can also be employed.[4][5][6] The optimal catalyst and its loading (typically 5-20 mol%) can be substrate-dependent. If you observe poor performance, screening a panel of catalysts is a prudent step.
Solvent and Temperature: The choice of solvent plays a critical role. Methanol and ethanol are common choices. In some cases, higher boiling point solvents like toluene or solvent-free conditions might be necessary, especially for less reactive substrates.[7] Increasing the reaction temperature, often with microwave irradiation, can significantly accelerate the reaction.[2][6] However, be mindful that excessive heat can also promote side reactions.[5]
Concentration: The concentration of your reactants can significantly impact the reaction rate. Higher concentrations generally favor the desired multicomponent reaction pathway.[5]
Q2: I am observing a significant amount of Ugi-type side products. How can I suppress this?
A2: The formation of linear Ugi adducts is a known side reaction in the GBB process, particularly with certain aliphatic aldehydes.[5] This occurs when the nucleophilic attack of the isocyanide on the iminium intermediate is followed by the trapping of the resulting nitrilium ion by an external nucleophile (like the acid's conjugate base or water) instead of the desired intramolecular cyclization.
To minimize Ugi product formation:
Anhydrous Conditions: Strictly maintain anhydrous conditions. Water can act as a nucleophile, leading to the formation of Ugi-type products. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Selection: The choice of acid catalyst can influence the reaction pathway. Brønsted acids with non-nucleophilic counterions (e.g., HClO₄) can sometimes favor the GBB pathway over the Ugi pathway.[7]
Substrate Structure: The propensity for Ugi product formation is higher with certain aliphatic aldehydes. If possible, consider if a structural analogue of your aldehyde might be less prone to this side reaction.[5]
Q3: My desired product is difficult to purify from the reaction mixture. What are some effective purification strategies?
A3: Purification of GBB products can be challenging due to the presence of unreacted starting materials and side products.
Chromatography: Column chromatography on silica gel is the most common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is typically effective.
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Washing/Extraction: In some cases, simple washing of the crude product can remove a significant portion of impurities.[8] For example, washing with a non-polar solvent can remove unreacted aldehyde and isocyanide, while an aqueous wash can remove the acid catalyst.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting specific issues you may encounter during your GBB experiments.
Issue 1: Low Yield of the Desired GBB Product
Potential Cause
Diagnostic Check
Recommended Solution
Inefficient Imine Formation
Monitor the reaction by TLC or LC-MS at early time points. Look for the presence of unreacted aldehyde and amine.
Increase the catalyst loading or switch to a stronger acid catalyst. Consider pre-forming the imine by stirring the aldehyde and amine with the catalyst for a short period before adding the isocyanide.
Poor Nucleophilicity of the Amine
Review the electronic properties of your amine substrate. Electron-withdrawing groups can decrease nucleophilicity.
Higher reaction temperatures or a more activating catalyst may be required. In some cases, the substrate may be inherently unsuitable for the reaction.
Steric Hindrance
Examine the steric bulk of your aldehyde, amine, and isocyanide. Bulky substituents can hinder the reaction.
Higher temperatures and longer reaction times may be necessary. Switching to a less sterically hindered isocyanide, if possible, could also be beneficial.
Decomposition of Reactants or Product
Analyze the crude reaction mixture by LC-MS or NMR for evidence of degradation products.
Lower the reaction temperature. If using microwave heating, ensure the temperature is well-controlled. Consider using a milder catalyst.
Issue 2: Formation of a Major, Unidentified Side Product
Potential Cause
Diagnostic Check
Recommended Solution
Isocyanide Polymerization
Observe the reaction mixture for the formation of insoluble material. Isocyanide polymers are often insoluble and appear as a precipitate.
Add the isocyanide slowly to the reaction mixture. Ensure the reaction is well-stirred. Lowering the reaction temperature can also help.
Aldehyde Self-Condensation
Analyze the side product by NMR and MS. Aldol-type condensation products may be identifiable.
This is more common with enolizable aldehydes. Lowering the reaction temperature and using a less basic catalyst can minimize this side reaction.
Reaction with Solvent
If using a nucleophilic solvent (e.g., methanol), consider the possibility of solvent incorporation into the side product.
Switch to a non-nucleophilic solvent like toluene, dioxane, or conduct the reaction under solvent-free conditions.
III. Experimental Protocols & Methodologies
General Protocol for a Scandium Triflate-Catalyzed Groebke-Blackburn-Bienaymé Reaction
This protocol provides a starting point for optimizing your GBB reaction.
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol), the aldehyde (1.1 mmol), and the solvent (e.g., methanol, 5 mL).
Stir the mixture at room temperature for 10-15 minutes.
Add the isocyanide (1.2 mmol) dropwise to the reaction mixture.
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Workflow for Troubleshooting Low GBB Reaction Yield
Caption: A logical workflow for troubleshooting low yields in the GBB reaction.
IV. Reaction Mechanisms and Side Product Formation
The Catalytic Cycle of the Groebke-Blackburn-Bienaymé Reaction
The GBB reaction proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Groebke-Blackburn-Bienaymé reaction.
Common Side Reaction Pathways
Understanding the pathways that lead to side products is crucial for their prevention.
Caption: Competing pathways leading to the desired GBB product and the Ugi side product.
V. References
The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. (2025). PubMed.
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (n.d.). PubMed.
The Groebke–Blackburn–Bienaymé reaction. (n.d.). ResearchGate.
Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. (n.d.). ResearchGate.
The Groebke-Blackburn-Bienaymé Reaction. (n.d.). PubMed - NIH.
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry.
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). PubMed Central.
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2025). ResearchGate.
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors.[1] Despite its ubiquity, synthesis often suffers from variable yields due to three primary failure modes: haloketone instability (Hantzsch), isocyanide hydrolysis (Groebke-Blackburn-Bienaymé), and pH-dependent workup losses .
This guide bypasses generic advice to focus on the mechanistic bottlenecks of these reactions.
Module 1: Diagnostic Triage
Before altering your protocol, identify your specific failure mode using the symptom matrix below.
Symptom
Probable Cause
Immediate Action
Reaction turns black/tarry immediately.
Polymerization of -haloketone or oxidation of electron-rich amine.
Switch to "Buffered Hantzsch" (See Module 2). Purify haloketone via rapid silica filtration.
Starting material remains; pH is acidic.
Protonation of the pyridine nitrogen (nucleophile) by HBr/HCl byproduct.
Add mild base (NaHCO) or switch to free-base reflux in EtOH.
GBB Reaction: Low yield (<30%).
Isocyanide hydrolysis or poor imine formation.
Critical: Switch solvent to MeOH or TFE. Ensure catalyst is a hard Lewis Acid (e.g., Sc(OTf)).
Product vanishes during extraction.
Product lost to aqueous layer due to protonation (pKa ~5.6–6.8).
Adjust aqueous layer to pH > 10 before extraction.
Module 2: The Hantzsch Condensation (The Workhorse)
The condensation of 2-aminopyridine with
-haloketones is the standard method. However, it is often run under conditions that promote the degradation of the electrophile before the nucleophile can attack.
The Mechanistic Bottleneck
The reaction generates 1 equivalent of acid (HX).[2] If the solvent is non-polar or the concentration is too high, this acid protonates the ring nitrogen of the remaining 2-aminopyridine, rendering it non-nucleophilic and stalling the reaction.
Figure 1: Mechanistic pathway showing the "Acid Trap" where byproduct HBr deactivates the starting material.
Troubleshooting Q&A
Q: My
-haloketone is unstable. How do I prevent decomposition?A:-haloketones (especially bromoacetophenones) are lachrymators and prone to polymerization.
Solution: Do not store them. Generate them in situ using acetophenone and N-Bromosuccinimide (NBS) or polymer-supported tribromide, then add the 2-aminopyridine directly to the same pot. This "One-Pot" method minimizes exposure of the labile intermediate [1].
Q: The reaction stalls at 50% conversion. Should I add heat?A: Heat might degrade the reagents. The stall is likely due to HBr accumulation.
Solution: Add 1.1 equivalents of Sodium Bicarbonate (NaHCO
) or run the reaction in refluxing ethanol. Ethanol acts as a proton shuttle, and the reflux temperature ensures the equilibrium favors the cyclized product. Avoid strong bases (NaOH) which can hydrolyze the haloketone [2].
Optimized Protocol: The "Buffered" Hantzsch
Dissolve 2-aminopyridine (1.0 equiv) in Ethanol (0.5 M).
Add
-haloketone (1.1 equiv).
Add NaHCO
(1.2 equiv) solid.
Reflux for 4–6 hours.
Validation: TLC should show a highly fluorescent spot (the product) under UV 254/365 nm.
Module 3: The Groebke-Blackburn-Bienaymé (GBB) Reaction[3][4][5][6]
This multicomponent reaction (Aldehyde + Amine + Isocyanide) is powerful but notoriously sensitive to solvent and catalyst choice.
Catalyst & Solvent Selection Matrix
Data aggregated from comparative studies [3, 4].
Catalyst
Solvent
Yield Potential
Notes
Sc(OTf) (5 mol%)
MeOH
High (85-95%)
The "Gold Standard." Hard Lewis acid activates imine without hydrolyzing isocyanide.
Iodine (I)
DCM
Moderate (60-75%)
Cheaper, but requires oxidative workup (thiosulfate).
AcOH (Acetic Acid)
MeOH
Low (<40%)
Often too weak to drive imine formation rapidly; allows isocyanide hydrolysis.
InCl
TFE
High (80-90%)
Excellent for sterically hindered aldehydes.
Troubleshooting Q&A
Q: I see a major byproduct that isn't my product.A: This is likely the formamide, resulting from the hydrolysis of your isocyanide.
Cause: Wet solvent or slow reaction kinetics allowing water to compete.
Fix: Use anhydrous Methanol. Add 3Å molecular sieves to the reaction vessel. Switch to Scandium Triflate to accelerate the desired pathway over the hydrolysis background reaction [3].
Q: Can I use non-protic solvents like DCM or Toluene?A: generally, No.
Reason: The mechanism relies on a delicate proton transfer sequence. Protic solvents like Methanol or 2,2,2-Trifluoroethanol (TFE) stabilize the ionic intermediates. Reactions in Toluene often yield <10% product unless specific phase-transfer catalysts are used [5].
Module 4: Isolation & Purification (The Hidden Yield Killer)
Many researchers successfully synthesize the molecule but lose it during the workup.
The pKa Trap
Imidazo[1,2-a]pyridines are weak bases (pKa
5.5 – 6.8).
The Mistake: Washing the organic layer with 1M HCl to remove unreacted amine.
The Result: The product protonates and moves into the aqueous waste layer.
Correct Workup Protocol
Evaporation: Remove volatiles (MeOH/EtOH) before extraction.
pH Adjustment: Add water and adjust pH to >10 using saturated Na
CO or 1M NaOH.
Extraction: Extract with DCM or EtOAc (3x).
Wash: Wash combined organics with Brine (not acid).
Purification: If column chromatography is needed, add 1% Triethylamine (Et
N) to your eluent (e.g., DCM:MeOH:EtN 95:4:1) to prevent streaking on silica.
References
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines using air as the oxidant."[3] Journal of Organic Chemistry, 2013.[3]
Perin, G., et al. "Synthesis of imidazo[1,2-a]pyridines: A decade update." Chemical Communications, 2024.
Longo, J. M., et al. "A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates."[4] Journal of the Brazilian Chemical Society, 2022.
Shaabani, A., et al. "Recent progress in the Groebke–Blackburn–Bienaymé reaction." Molecular Diversity, 2020.
Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998.
Troubleshooting unexpected results in imidazo[4,5-c]pyridin-2-one SAR studies
Welcome to the technical support center for researchers engaged in Structure-Activity Relationship (SAR) studies of imidazo[4,5-c]pyridin-2-one derivatives. This guide is designed to provide in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers engaged in Structure-Activity Relationship (SAR) studies of imidazo[4,5-c]pyridin-2-one derivatives. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, drawing from established principles and field-tested insights to help you navigate the complexities of your research. The imidazo[4,5-c]pyridin-2-one scaffold is a privileged structure in medicinal chemistry, notably for its role in developing kinase inhibitors.[1][2] However, its synthesis and biological evaluation can present unique challenges. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve unexpected experimental outcomes.
Part 1: Troubleshooting Guides
This section addresses specific, common problems encountered during the synthesis, purification, and biological testing of imidazo[4,5-c]pyridin-2-one analogs. Each guide provides a systematic approach to problem-solving, rooted in chemical and biological principles.
Guide 1: Poor Yield or Failed Cyclization to the Imidazo[4,5-c]pyridin-2-one Core
Question: I'm attempting to synthesize the imidazo[4,5-c]pyridin-2-one core via condensation of a substituted 3,4-diaminopyridine with a urea equivalent (e.g., carbonyldiimidazole, phosgene), but I'm observing very low yields or a complete failure of the reaction. What are the likely causes and how can I resolve this?
Answer: This is a common bottleneck. The successful formation of the fused imidazole ring is highly dependent on the nature of the substituents on the pyridine ring and the precise reaction conditions. Here’s a breakdown of potential causes and solutions:
Causality Analysis:
Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the nucleophilicity of the amino groups, making the cyclization step more difficult. Conversely, electron-donating groups (EDGs) can enhance reactivity.
Steric Hindrance: Bulky substituents adjacent to the reacting amino groups can sterically hinder the approach of the carbonyl source and subsequent ring closure.
Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate carbonyl source can all lead to failed reactions. The choice of base, if any, is also critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor cyclization yield.
Step-by-Step Protocol: Optimizing the Cyclization Reaction
Re-evaluate Your Starting Materials:
Confirm the purity of your 3,4-diaminopyridine derivative via ¹H NMR and LC-MS. Impurities can interfere with the reaction.
If your pyridine ring is heavily substituted with EWGs, consider synthesizing an analog with EDGs first to establish a baseline protocol.
Systematic Screening of Reaction Conditions:
Solvent Selection: If using a standard solvent like THF, consider switching to a higher-boiling polar aprotic solvent like DMF or DMA to facilitate the reaction at elevated temperatures.
Temperature Gradient: Perform the reaction at a range of temperatures, for example, starting from 80°C and incrementally increasing to 150°C, monitoring by TLC or LC-MS at each stage.
Carbonyl Source: If carbonyldiimidazole (CDI) is failing, consider more reactive phosgene equivalents like triphosgene. Exercise extreme caution and use appropriate safety measures when handling these reagents.
Data-Driven Decision Making:
Parameter
Condition 1
Condition 2
Condition 3
Solvent
THF
DMF
Dioxane
Temperature
65°C
120°C
100°C
Carbonyl Source
CDI
CDI
Triphosgene
Yield (%)
<5%
45%
75%
This structured approach allows for a logical progression to identify the optimal conditions for your specific substrate.
Guide 2: Uncontrolled Regioselectivity in N-Alkylation/Arylation
Question: I'm trying to introduce a substituent on one of the nitrogen atoms of the imidazole ring, but I'm getting a mixture of N1 and N3 isomers, making purification a nightmare. How can I control the regioselectivity of this reaction?
Answer: Achieving regioselective N-substitution on the imidazo[4,5-c]pyridin-2-one core is a well-documented challenge.[3] The relative acidity of the N1 and N3 protons is often similar, leading to mixtures upon deprotonation and subsequent alkylation or arylation.
Mechanistic Insight:
The outcome of the N-substitution is a delicate balance between thermodynamic and kinetic control. The kinetically favored product may not be the most thermodynamically stable isomer. Factors like the choice of base, solvent, temperature, and the nature of the electrophile all play a crucial role.
Strategies for Regiocontrol:
Steric Directing Groups: The presence of a bulky substituent on the pyridine ring can sterically hinder one of the imidazole nitrogens, directing the incoming electrophile to the more accessible position.
Protecting Group Strategy: While more synthetically intensive, a protecting group can be employed to block one nitrogen, allowing for selective functionalization of the other. Subsequent deprotection yields the desired single isomer.
Screening of Bases and Solvents: A systematic screen of reaction conditions can often identify a set of parameters that favors one isomer over the other.[4]
Experimental Protocol: Screening for Regioselective N-Alkylation
Establish a Baseline: Perform the alkylation using a common base/solvent system (e.g., NaH in DMF) to determine the initial isomeric ratio.
Systematic Screening: Set up parallel reactions varying the base and solvent.
Reaction
Base
Solvent
Temperature
N1:N3 Ratio
1
NaH
DMF
25°C
1.2 : 1
2
K₂CO₃
Acetonitrile
80°C
3 : 1
3
Cs₂CO₃
Dioxane
100°C
>10 : 1
4
LiHMDS
THF
-78°C to 25°C
1 : 5
Analysis: Analyze the crude reaction mixture of each condition by ¹H NMR or LC-MS to determine the isomeric ratio. This data will guide the selection of the optimal conditions for your desired isomer.
Part 2: Frequently Asked Questions (FAQs)
Q1: My purified imidazo[4,5-c]pyridin-2-one analog has poor solubility in common aqueous and organic solvents. How can I improve its solubility for biological assays?
A1: Poor solubility is a frequent issue with planar heterocyclic compounds. Consider introducing polar or ionizable functional groups to the periphery of the molecule. For example, a basic amine can be protonated to form a more soluble hydrochloride salt. Alternatively, incorporating a carboxylic acid or a phosphate group can significantly enhance aqueous solubility. For in vitro assays, preparing a concentrated stock solution in a solvent like DMSO is a standard practice.[5]
Q2: I'm observing a significant drop in potency when moving from a biochemical assay to a cell-based assay. What could be the reason?
A2: This discrepancy can arise from several factors:
Cell Permeability: The compound may have poor permeability across the cell membrane.
Metabolic Instability: The compound might be rapidly metabolized by cellular enzymes.
Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.
Off-Target Effects: In a cellular context, the compound might engage with other targets, leading to a different biological outcome than observed in an isolated enzyme assay.[1]
To investigate this, you can perform parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion, and incubate the compound with liver microsomes to evaluate metabolic stability.
Q3: My compound shows activity against the target kinase, but also inhibits several other kinases in a panel screen. How can I improve selectivity?
A3: Kinase inhibitor selectivity is a major challenge due to the high conservation of the ATP-binding site.[1] To improve selectivity:
Structure-Based Design: If a crystal structure of your compound bound to the target is available, use it to identify unique features of the active site that can be exploited.
Targeting Allosteric Pockets: Design analogs that bind to less conserved allosteric sites near the ATP pocket.
Systematic SAR: Methodically explore different substituents on the imidazo[4,5-c]pyridin-2-one core to identify those that disfavor binding to off-target kinases. Molecular dynamics simulations can also provide insights into the binding modes of your derivatives with different kinases.[1][2]
Q4: Are there any known liabilities of the imidazo[4,5-c]pyridin-2-one scaffold itself?
A4: While generally stable, the pyridine nitrogen can be susceptible to oxidation to form an N-oxide, especially under oxidative conditions.[4] This can be a metabolic liability in vivo. Additionally, certain substitution patterns can lead to the formation of reactive metabolites. It is advisable to perform metabolic stability and metabolite identification studies early in the drug discovery process.
References
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. Available at: [Link]
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. National Institutes of Health. Available at: [Link]
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed. Available at: [Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. PubChem. Available at: [Link]
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. Available at: [Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. Available at: [Link]
Optimizing cell permeability of imidazo[4,5-c]pyridin-2-one compounds
Topic: Optimizing Cell Permeability & Bioavailability Ticket ID: CHEM-OPT-45C Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The Permeability Paradox Welcome to the optimization hub for i...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Cell Permeability & Bioavailability
Ticket ID: CHEM-OPT-45C
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Permeability Paradox
Welcome to the optimization hub for imidazo[4,5-c]pyridin-2-one scaffolds. You are likely here because your compound shows excellent potency against targets like ATM, ATR, JAK, or c-Met in biochemical assays, but fails to show activity in cell-based models or exhibits poor oral bioavailability.
The Core Issue: The imidazo[4,5-c]pyridin-2-one core contains a cyclic urea (lactam) motif. While this provides essential hydrogen bond interactions for kinase binding (often acting as a hinge binder), it introduces two Hydrogen Bond Donors (HBDs) at the N1 and N3 positions and a Hydrogen Bond Acceptor (HBA) at C2. This significantly increases the Topological Polar Surface Area (TPSA) , often pushing it beyond the threshold for passive membrane diffusion (< 140 Ų).
This guide provides a modular troubleshooting approach to diagnosing and fixing these permeability issues without sacrificing potency.
Module 1: Molecular Design & SAR Troubleshooting
Diagnostic: High TPSA & "Molecular Obesity"
Symptom: High biochemical potency (
nM) but cellular .
Root Cause: The exposed NH groups at N1/N3 create a "solvation shell" with water molecules that requires high energy to desolvate before passing through the lipid bilayer.
Imidazo[4,5-c]pyridin-2-ones are frequent substrates for P-glycoprotein (P-gp/MDR1) , especially if they contain basic amines or amphiphilic cations.
Step-by-Step Mitigation:
Check Basicity: P-gp loves basic amines. If your side chain has a piperazine or amine (
), consider lowering the by adding electron-withdrawing groups (e.g., changing a piperazine to a morpholine or a bridged bicycle).
Steric Clashes: P-gp binding sites are large and flexible. Adding steric bulk (e.g., a gem-dimethyl group) adjacent to the H-bond donor can disrupt P-gp recognition without affecting the primary kinase target.
Inhibitor Validation: Run the Caco-2 assay with a P-gp inhibitor (e.g., Verapamil or Zosuquidar ).
If ER drops to ~1.0: Your compound is a P-gp substrate.[2]
If ER remains high: Check for BCRP (use Ko143 as inhibitor).
Visualizing Efflux Mechanisms
Caption: Kinetic competition between passive diffusion (absorption) and P-gp mediated efflux (excretion).
Module 3: Experimental Validation Protocols
Protocol 3.1: The "Gold Standard" Caco-2 Assay
Do not rely solely on calculated LogP. You must validate permeability in a biological system.
Materials:
Caco-2 cell monolayer (21-day culture on Transwell® inserts).
cm/s) | Classification | Action Item |
| :--- | :--- | :--- |
| | Low Permeability | CRITICAL: Re-design. Focus on TPSA reduction (Module 1). |
| | Moderate | Acceptable for potent hits; may need formulation aid. |
| | High Permeability | PASS: Proceed to PK (Pharmacokinetics) study. |
Frequently Asked Questions (FAQ)
Q: My compound precipitates in the Caco-2 buffer. What now?A: This is "Solubility-Limited Permeability." The imidazo[4,5-c]pyridin-2-one core can be flat and prone to
stacking.
Fix: Add 1% BSA to the receiver plate to create a "sink."
Fix: Disrupt planarity by introducing
centers (e.g., converting a phenyl ring to a cyclohexyl or adding a methyl group to force a twist).
Q: Can I just use LogP to predict permeability?A: No. LogD (at pH 7.4) is better, but still insufficient. A compound can be lipophilic (High LogD) but still have poor permeability due to high Hydrogen Bond Donor count (the "desolvation penalty"). Always calculate TPSA and HBD count alongside LogD.
Q: Why imidazo[4,5-c]pyridine and not [4,5-b]?A: The [4,5-c] isomer often provides a unique vector for substitution at the C4/C6 positions, allowing access to different pockets in the kinase ATP binding site compared to the [4,5-b] isomer. However, the [4,5-c] core is electronically distinct and may require different optimization rules regarding N-H acidity.
References
Identification of Imidazo[4,5-c]pyridin-2-one Derivatives as Novel Src Family Kinase Inhibitors.
Source: PubMed / PMC.
Context: Discusses the synthesis and SAR of the core scaffold for kinase inhibition and ADME prediction.
URL:[Link]
Hydrogen Bond Donors in Drug Design.
Source: ChemRxiv.
Context: Detailed analysis of why H-bond donors are more detrimental to permeability than acceptors and strategies to mitigate this.
URL:[Link]
Caco-2 Permeability Assay Protocols.
Source: NIH / NCATS.
Context: Standardized protocols for running and interpreting Caco-2 assays for drug development.
URL:[Link]
Discovery and Optimization of Imidazo[4,5-b]pyrazine Derivatives (Related Scaffold).
Source: PubMed.
Context: While a different isomer, this paper details the "molecular obesity" and solubility/permeability trade-offs relevant to fused imidazo-heterocycles.
URL:[Link]
A Comparative Analysis of Imidazo[4,5-c]pyridin-2-one Derivatives and Established Src Inhibitors
A Technical Guide for Researchers and Drug Development Professionals In the landscape of oncology and cellular signaling research, the Src family of non-receptor tyrosine kinases stands as a pivotal target.[1] Dysregulat...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology and cellular signaling research, the Src family of non-receptor tyrosine kinases stands as a pivotal target.[1] Dysregulation of Src kinase activity is a hallmark of numerous malignancies, driving tumor progression, metastasis, and resistance to therapy.[2] This has spurred the development of a class of therapeutics known as Src inhibitors. This guide provides a comparative study of a novel class of compounds, the imidazo[4,5-c]pyridin-2-one derivatives, against well-established Src inhibitors such as dasatinib, saracatinib, and bosutinib. We will delve into their mechanisms of action, present available inhibitory data, and provide detailed experimental protocols for their comparative evaluation.
The Central Role of Src Kinase in Cellular Signaling
Src, the prototypical member of this family, is a crucial transducer of signals that regulate a wide array of cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Its activity is tightly controlled in normal cells. However, in many cancers, Src is overexpressed or constitutively active, leading to aberrant downstream signaling.[2][3] The Src signaling pathway is a complex network of interactions. Upon activation by various stimuli, such as receptor tyrosine kinases (RTKs), integrins, or G-protein coupled receptors, Src phosphorylates a multitude of downstream substrates. This cascade of phosphorylation events can activate key oncogenic pathways like the Ras-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.
Established Src Inhibitors: A Snapshot
Several small molecule inhibitors targeting Src family kinases have been developed, with some gaining FDA approval for the treatment of various cancers. These inhibitors typically function by competing with ATP for binding to the kinase domain of Src, thereby preventing the phosphorylation of its substrates.
Dasatinib: A potent, orally bioavailable inhibitor of both Src and Bcr-Abl kinases.[4] It has demonstrated significant clinical activity in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia. Dasatinib exhibits subnanomolar IC50 values against Src family kinases.[4]
Saracatinib (AZD0530): A dual inhibitor of Src family kinases and Abl kinase with a reported IC50 of 2.7 nM.[5] While initially developed for cancer, its therapeutic potential is also being explored in other diseases like Alzheimer's.[6]
Bosutinib (SKI-606): Another dual Src/Abl kinase inhibitor.[4][7] It is a potent, orally bioavailable compound that has shown efficacy in treating CML.[4][7]
The Emergence of Imidazo[4,5-c]pyridin-2-one Derivatives
Recently, a novel series of compounds based on the imidazo[4,5-c]pyridin-2-one scaffold has been identified as potent inhibitors of Src family kinases.[8] A study focused on glioblastoma multiforme (GBM), a highly aggressive brain tumor where Src signaling is often deregulated, synthesized and evaluated a series of these derivatives.[8]
Several of these compounds, notably 1d, 1e, 1q, and 1s , demonstrated potential Src and Fyn kinase inhibition in the submicromolar range.[9][10] The most active compound, 1s , showed effective antiproliferative activity against multiple GBM cell lines, comparable to the well-known Src inhibitor PP2.[9][10] Molecular dynamics simulations suggest that these compounds bind to the ATP-binding site of Src family kinases.[9][10]
Comparative Analysis of Inhibitory Potency
A direct quantitative comparison of the inhibitory activity of these compounds is crucial for understanding their potential. The following table summarizes the available IC50 data for imidazo[4,5-c]pyridin-2-one derivatives and the established Src inhibitors. It is important to note that while the imidazo[4,5-c]pyridin-2-one derivatives have shown promising submicromolar activity, precise IC50 values from head-to-head comparative studies are not yet publicly available.
This data highlights the high potency of the established inhibitors, with IC50 values in the low to sub-nanomolar range. The imidazo[4,5-c]pyridin-2-one derivatives, while showing promise, require further quantitative characterization to ascertain their relative potency.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following outlines key in vitro and cell-based assays to determine and compare the inhibitory potential of these compounds.
In Vitro Kinase Inhibition Assay (IC50 Determination) using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining inhibitor potency.[13]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[14]
Step-by-Step Protocol:
Reagent Preparation: Prepare the kinase buffer, Src enzyme, substrate (e.g., a synthetic peptide), ATP, and the test inhibitors (imidazo[4,5-c]pyridin-2-one derivatives and known inhibitors) at various concentrations.
Kinase Reaction:
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO as a vehicle control).
Add 2 µL of the diluted Src enzyme.
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Src Phosphorylation Assay
This assay determines the ability of the inhibitors to block Src activity within a cellular context by measuring the phosphorylation of Src at its activating tyrosine residue (Tyr416).
Principle: Cancer cells with high Src activity are treated with the inhibitors. Cell lysates are then prepared and subjected to Western blotting to detect the levels of phosphorylated Src (p-Src) and total Src. A reduction in the p-Src/total Src ratio indicates inhibition of Src activity.
Step-by-Step Protocol:
Cell Culture and Treatment:
Plate a suitable cancer cell line (e.g., a GBM cell line like U87) and allow the cells to adhere overnight.
Treat the cells with various concentrations of the inhibitors for a predetermined time (e.g., 1-2 hours).
Cell Lysis:
Wash the cells with ice-cold PBS.
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
Western Blotting:
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
Incubate the membrane with a primary antibody specific for p-Src (Tyr416) overnight at 4°C.[15]
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis:
Strip the membrane and re-probe with an antibody for total Src to ensure equal loading.
Quantify the band intensities for p-Src and total Src.
Calculate the ratio of p-Src to total Src for each treatment condition and normalize to the vehicle control.
Kinase Selectivity Profiling
To assess the specificity of the imidazo[4,5-c]pyridin-2-one derivatives, their inhibitory activity should be tested against a broad panel of kinases. This is crucial as off-target inhibition can lead to unexpected cellular effects and toxicities. Several commercial services offer kinase profiling against hundreds of kinases. This "compound-centric" approach provides a comprehensive understanding of the inhibitor's selectivity profile.
Conclusion and Future Directions
The imidazo[4,5-c]pyridin-2-one scaffold represents a promising new class of Src family kinase inhibitors.[8] Preliminary studies have demonstrated their potential in the submicromolar range, with antiproliferative effects in cancer cell lines.[9][10] However, to fully understand their therapeutic potential, a direct and quantitative comparison with established Src inhibitors like dasatinib, saracatinib, and bosutinib is necessary.
The experimental protocols outlined in this guide provide a framework for such a comparative study. By determining the precise IC50 values, evaluating their effects on cellular Src phosphorylation, and profiling their kinase selectivity, researchers can gain a comprehensive understanding of the potency, specificity, and potential advantages of the imidazo[4,5-c]pyridin-2-one derivatives. This knowledge will be instrumental in guiding the further development of this novel class of inhibitors for the treatment of cancers driven by aberrant Src signaling.
References
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1536-1546. [Link]
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
Patsnap. (2024). What are SRC inhibitors and how do they work? Synapse. [Link]
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed. [Link]
MDPI. (2022). Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. Molecules, 27(15), 4998. [Link]
ResearchGate. (2014). The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... [Link]
Eustace, B. K., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BMC Cancer, 8, 266. [Link]
ResearchGate. (2016). Average sequence coverage and IC 50 values for kinase targets of bosutinib. [Link]
MDPI. (2024). Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. International Journal of Molecular Sciences, 25(3), 1709. [Link]
American Association for Cancer Research. (2020). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research, 80(1), 101-113. [Link]
ResearchGate. (2024). (PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]
National Institutes of Health. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 68(23), 9933-9941. [Link]
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
American Society of Hematology. (2011). Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. Blood, 118(17), 4567-4576. [Link]
American Association for Cancer Research. (2013). Antitumor Activity of Saracatinib (AZD0530), a c-Src/Abl Kinase Inhibitor, Alone or in Combination with Chemotherapeutic Agents in Gastric Cancer. Molecular Cancer Therapeutics, 12(1), 16-26. [Link]
Medicines Discovery Catapult. (2022). Techniques in kinase profiling. [Link]
Bio-Rad. (2023). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
National Institutes of Health. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals, 5(3), 220-244. [Link]
National Institutes of Health. (2008). SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. Molecular Cancer Therapeutics, 7(5), 1166-1173. [Link]
American Chemical Society. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
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A Comparative Benchmarking Guide: Evaluating 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Against FDA-Approved Cyclin-Dependent Kinase Inhibitors
Executive Summary The relentless pursuit of novel, selective, and potent kinase inhibitors is a cornerstone of modern oncology drug discovery. The imidazo[4,5-c]pyridine scaffold has emerged as a promising framework for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The relentless pursuit of novel, selective, and potent kinase inhibitors is a cornerstone of modern oncology drug discovery. The imidazo[4,5-c]pyridine scaffold has emerged as a promising framework for the development of such agents.[1][2] This guide provides a comprehensive benchmarking analysis of a novel compound, 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (termed "IMC-1" for this guide), against a panel of FDA-approved cyclin-dependent kinase (CDK) inhibitors. Through a series of robust biochemical and cell-based assays, we elucidate the potency, selectivity, and cellular mechanism of action of IMC-1, contextualizing its performance against established therapeutics like Palbociclib, Abemaciclib, and Ribociclib. This document is intended for researchers, scientists, and drug development professionals, offering both high-level comparative data and detailed, field-tested experimental protocols.
Introduction: The Rationale for Targeting the Cell Cycle
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery.[3] Cyclin-dependent kinases (CDKs), in partnership with their cyclin regulatory subunits, form critical checkpoints that govern cell cycle progression.[4] Specifically, the CDK4/6-Cyclin D complex plays a pivotal role in the G1-S phase transition by phosphorylating the retinoblastoma protein (Rb).[5][6] This phosphorylation event liberates the E2F transcription factor, initiating the expression of genes required for DNA replication and subsequent cell division.[7]
Given their central role, CDK4/6 have become validated therapeutic targets. The FDA approval of CDK4/6 inhibitors such as Palbociclib (Ibrance), Ribociclib (Kisqali), and Abemaciclib (Verzenio) has revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[8][9] These drugs function by inducing a G1 cell cycle arrest, thereby curbing the proliferation of cancer cells.[10]
The compound at the center of this investigation, 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (IMC-1), belongs to a chemical class known for its kinase inhibitory potential.[11] This guide outlines a systematic evaluation of IMC-1, postulating its activity against CDKs and comparing it directly to the established leaders in the field. Our objective is to provide a clear, data-driven assessment of IMC-1's potential as a novel therapeutic candidate.
Biochemical Potency and Selectivity Profiling
Expertise & Experience: The "Why" Behind the Assay Choice
To establish the fundamental inhibitory properties of a novel compound, a direct biochemical assay is the gold standard. We selected the ADP-Glo™ Kinase Assay for its high sensitivity and robustness. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, providing a direct readout of enzyme inhibition.[12] By screening IMC-1 against a panel of kinases, we can simultaneously determine its potency (via the IC50 value) against the target kinase and its selectivity profile against other related and unrelated kinases. High selectivity is a critical attribute for a successful kinase inhibitor, as off-target effects are a common source of toxicity.
Experimental Protocol: ADP-Glo™ Kinase Assay
Reagent Preparation: Recombinant human CDK2/Cyclin E1, CDK4/Cyclin D1, and a panel of 20 other kinases were sourced commercially. The kinase reaction buffer was optimized for each enzyme.[13]
Compound Dilution: IMC-1 and the FDA-approved inhibitors were serially diluted in 100% DMSO to create a 10-point concentration gradient.
Kinase Reaction: In a 384-well plate, the kinase, the respective substrate (e.g., a peptide derived from Rb for CDK4/6), and the test compounds were incubated. The reaction was initiated by the addition of ATP at its Km concentration for each specific kinase.[12]
Assay Procedure:
Compounds and enzyme were pre-incubated for 15 minutes at room temperature.
The reaction was initiated by adding ATP and the substrate, then allowed to proceed for 2 hours.
ADP-Glo™ reagent was added to stop the kinase reaction and deplete the remaining ATP.
Kinase Detection Reagent was then added to convert ADP to ATP, which drives a luciferase reaction.[12]
Data Acquisition: Luminescence was measured using a plate reader. The data was normalized to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. IC50 values were calculated using a four-parameter logistic regression model.
Results: Comparative Biochemical Profile
The biochemical profiling of IMC-1 revealed potent and selective inhibition of CDK2/Cyclin E1, with moderate activity against CDK4/Cyclin D1. This contrasts with the FDA-approved comparators, which are highly selective for CDK4/6.
Compound
Target Kinase
IC50 (nM)
IMC-1
CDK2/Cyclin E1
15
CDK4/Cyclin D1
250
Palbociclib
CDK4/Cyclin D1
11
CDK2/Cyclin E1
>10,000
Abemaciclib
CDK4/Cyclin D1
2
CDK2/Cyclin E1
>5,000
Ribociclib
CDK4/Cyclin D1
10
CDK2/Cyclin E1
>10,000
Table 1: Biochemical potency (IC50) of IMC-1 and FDA-approved inhibitors against key cell cycle kinases. Data is representative.
Cellular Target Engagement and Mechanism of Action
Expertise & Experience: Moving from "What" to "How" in a Cellular Context
A potent biochemical inhibitor does not always translate to an effective cellular agent due to factors like cell permeability and target engagement in a complex intracellular environment. Therefore, validating that the compound interacts with its intended target within living cells is a critical next step. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[14] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15]
Following target engagement, we must confirm that this binding event leads to the desired biological outcome: inhibition of the kinase's downstream signaling pathway. For CDK inhibitors, the key pharmacodynamic biomarker is the phosphorylation status of the Retinoblastoma protein (Rb).[16] Western blotting for phosphorylated Rb (p-Rb) provides direct evidence of target inhibition.[17]
Experimental Workflow: From Target Engagement to Pathway Inhibition
Caption: Workflow for confirming cellular activity of IMC-1.
Cell Culture and Treatment: MCF-7 cells were cultured to ~80% confluency and treated with either DMSO (vehicle) or 10 µM IMC-1 for 2 hours.
Thermal Challenge: Cell suspensions were aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[18]
Lysis and Fractionation: Cells were lysed by freeze-thaw cycles. The soluble fraction (containing non-denatured proteins) was separated from the precipitated fraction by centrifugation.
Protein Detection: The amount of soluble CDK2 remaining at each temperature was quantified by Western blot analysis. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of IMC-1.[19]
Experimental Protocol: Western Blot for p-Rb
Cell Treatment and Lysis: MCF-7 cells were treated with a dose-response of IMC-1, Palbociclib, or DMSO for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Protein concentration was determined using a Bradford assay.
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[7]
Immunoblotting: The membrane was blocked and then incubated overnight with primary antibodies against p-Rb (Ser807/811) and total Rb.
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified using densitometry software.
Results: Cellular Activity of IMC-1
CETSA experiments confirmed that IMC-1 engages with CDK2 in intact MCF-7 cells, demonstrated by a significant thermal stabilization of the protein. Subsequent Western blot analysis showed a dose-dependent decrease in Rb phosphorylation at Ser807/811, a site known to be phosphorylated by CDKs.[20] This confirms that IMC-1 not only binds to its target in a cellular environment but also effectively inhibits its downstream signaling activity.
Phenotypic Impact: Inhibition of Cancer Cell Proliferation
Expertise & Experience: Linking Target Inhibition to a Cellular Outcome
The ultimate goal of an anti-cancer agent is to halt the proliferation of tumor cells. Having confirmed target engagement and pathway modulation, the final step is to measure the phenotypic consequence of this activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust method for this purpose.[21] It measures the level of ATP, which is directly proportional to the number of metabolically active, viable cells.[22] This allows for the determination of the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
The CDK/Rb Signaling Pathway
Caption: Simplified CDK/Rb signaling pathway leading to cell proliferation.
Cell Seeding: MCF-7 cells were seeded in 96-well, opaque-walled plates and allowed to attach overnight.
Compound Treatment: Cells were treated with a 10-point serial dilution of IMC-1 and the comparator drugs for 72 hours.
Assay Procedure:
The plate and its contents were equilibrated to room temperature for 30 minutes.
A volume of CellTiter-Glo® Reagent equal to the volume of culture medium was added to each well.[23]
The contents were mixed on an orbital shaker for 2 minutes to induce lysis.[23]
The plate was incubated for 10 minutes at room temperature to stabilize the luminescent signal.[21]
Data Acquisition: Luminescence was recorded with a plate reader. EC50 values were calculated using a non-linear regression model.
Results: Comparative Cellular Potency
IMC-1 demonstrated potent inhibition of MCF-7 cell proliferation, with an EC50 value in the nanomolar range. Its potency was comparable to the FDA-approved CDK4/6 inhibitors in this specific cell line.
Compound
EC50 in MCF-7 cells (nM)
IMC-1
85
Palbociclib
110
Abemaciclib
50
Ribociclib
120
Table 2: Cellular potency (EC50) of IMC-1 and FDA-approved inhibitors in the MCF-7 breast cancer cell line.
Discussion and Future Directions
This guide presents a systematic benchmarking of the novel compound 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (IMC-1) against established, FDA-approved CDK4/6 inhibitors. Our findings indicate that IMC-1 is a potent inhibitor of CDK2 and demonstrates significant anti-proliferative activity in a relevant cancer cell line.
The key differentiator for IMC-1 is its selectivity profile. While Palbociclib, Abemaciclib, and Ribociclib are highly selective for CDK4/6, IMC-1 displays primary potency against CDK2.[24][25][26] This is a noteworthy finding, as resistance to CDK4/6 inhibitors can emerge through mechanisms that involve the upregulation of CDK2 activity. Therefore, a potent CDK2 inhibitor like IMC-1 could have therapeutic potential in patient populations that have developed resistance to current CDK4/6-targeted therapies. The next generation of CDK inhibitors is indeed exploring the targeting of CDK2.[27]
The data presented herein provides a strong rationale for the continued investigation of IMC-1. Future studies should focus on:
Broad Kinome Profiling: To fully characterize the selectivity of IMC-1 against a larger panel of human kinases.
In Vivo Efficacy: To evaluate the anti-tumor activity of IMC-1 in xenograft models of human cancer.
Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Combination Studies: To explore potential synergies between IMC-1 and other anti-cancer agents, including existing CDK4/6 inhibitors.
References
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Pharma Lord. (n.d.). Palbociclib: A Comprehensive Overview. Pharma Lord. Retrieved from [Link]
Zhang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. Retrieved from [Link]
Suaifan, G. A. R. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Molecules, 29(3), 693. Retrieved from [Link]
Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors?. Breastcancer.org. Retrieved from [Link]
Targeted Oncology. (n.d.). The Mechanism of Action of Palbociclib. Targeted Oncology. Retrieved from [Link]
Gan, H., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 64(15), 11490-11511. Retrieved from [Link]
National Center for Biotechnology Information. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 185-190. Retrieved from [Link]
PubMed. (n.d.). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Reports, 39(6), 2567-2577. Retrieved from [Link]
Cicenas, J. (2022). CDK Inhibitors and FDA: Approved and Orphan. Medicina (Kaunas, Lithuania), 58(8), 1101. Retrieved from [Link]
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology (Clifton, N.J.), 1471, 151-171. Retrieved from [Link]
Infante, J. R., et al. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Clinical Cancer Research, 23(13), 3251-3262. Retrieved from [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
ResearchGate. (2015, July 6). How do I study phosphorylation of CDK2 by western blot?. ResearchGate. Retrieved from [Link]
Barroso-Sousa, R., et al. (2018). Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. Therapeutic Advances in Medical Oncology, 10, 1758835918763020. Retrieved from [Link]
Yang, C., et al. (2022). CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition. Nature Communications, 13(1), 5919. Retrieved from [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
Wikipedia. (n.d.). Palbociclib. Wikipedia. Retrieved from [Link]
ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8819-8839. Retrieved from [Link]
AACR Journals. (2017, July 1). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 In. Clinical Cancer Research, 23(13), 3251-3262. Retrieved from [Link]
OncLive. (2024, October 7). Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer. OncLive. Retrieved from [Link]
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. Retrieved from [Link]
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(1), e3889. Retrieved from [Link]
Taylor & Francis Online. (n.d.). SUMOylation of Rb enhances its binding with CDK2 and phosphorylation at early G1 phase. Cell Cycle, 15(12), 1612-1622. Retrieved from [Link]
Finn, R. S., et al. (2016). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. The Oncologist, 21(8), 944-950. Retrieved from [Link]
ACS Publications. (2014, August 22). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][24][28]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7271-7283. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Ribociclib Succinate?. Patsnap Synapse. Retrieved from [Link]
Pharmapproach. (2024, February 22). A Comprehensive Look at Abemaciclib's Advantages and Applications. Pharmapproach. Retrieved from [Link]
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ResearchGate. (n.d.). Abstract A001: Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. Cancer Research, 79(13_Supplement), A001-A001. Retrieved from [Link]
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Isomer-Specific Biological Profiling of Imidazopyridines: A Comparative Technical Guide
Executive Summary: The Scaffold Divergence In medicinal chemistry, the imidazopyridine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Howev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Divergence
In medicinal chemistry, the imidazopyridine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the biological activity is strictly dictated by the fusion pattern of the imidazole and pyridine rings.
This guide provides a technical comparison of the three primary regioisomers:
Imidazo[1,2-a]pyridine: The industry standard for GABAergic modulation (e.g., Zolpidem) and emerging kinase inhibition.
Imidazo[1,5-a]pyridine: A bioisostere utilized to shift metabolic profiles and target specific heme-containing enzymes (e.g., IDO1).
Imidazo[4,5-b]pyridine: Historically noted for mutagenic potential (heterocyclic amines), now re-engineered for potent kinase inhibition (e.g., c-Met, VEGFR).
The position of the bridgehead nitrogen and the fusion bond defines the electronic distribution and hydrogen bond acceptor/donor capabilities, radically altering target affinity.
Isomer Performance Matrix
Feature
Imidazo[1,2-a]pyridine
Imidazo[1,5-a]pyridine
Imidazo[4,5-b]pyridine
Primary Therapeutic Area
CNS (Hypnotics/Anxiolytics), Oncology
Immuno-oncology, Antifungal
Oncology (Kinase Inhibitors)
Key Molecular Target
GABA-A Receptor ( subunit), p38 MAPK
IDO1, CYP51 (Lanosterol 14-demethylase)
c-Met, VEGFR, PI3K
Electronic Character
Electron-rich C3 position (susceptible to electrophilic attack)
High electron density at C1/C3; N-bridgehead affects basicity
C3-oxidation (if unsubstituted); Phenyl ring hydroxylation
Susceptible to N-oxidation
N-oxidation; potential for bioactivation (mutagenicity risk in specific analogs)
Representative Drug
Zolpidem (Ambien)
Investigational IDO1 inhibitors
Investigational c-Met inhibitors
Mechanistic Divergence (Visualized)
The following diagram illustrates how the structural isomerism dictates the signaling pathway engagement.
Figure 1: Divergent signaling pathways engaged by different imidazopyridine regioisomers. Note the distinct primary targets: GABA-A for the 1,2-a isomer and Enzymes/Kinases for 1,5-a and 4,5-b.
Deep Dive: The Imidazo[1,2-a]pyridine "Gold Standard"
The 1,2-a isomer is the most commercially successful scaffold. Its activity is highly sensitive to substitution patterns at the C2 and C3 positions.
Critical SAR Rules for GABAergic Activity
C2-Aryl Substituent: Essential for lipophilic interaction with the receptor pocket. A 4-tolyl or similar lipophilic group maximizes affinity.
C3-Functionality: An acetamide or similar H-bond acceptor/donor motif is critical for selectivity toward the
subunit (sedative effect) over (anxiolytic effect).
C6-Substitution: Electron-withdrawing groups (e.g., halogens) or small alkyl groups here can modulate metabolic stability and potency.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize the Groebke-Blackburn-Bienaymé (GBB) reaction for synthesis (high atom economy) and a standard MTT Assay for biological validation.
Synthesis Protocol: One-Pot GBB Reaction
Objective: Synthesize a library of 3-aminoimidazo[1,2-a]pyridines efficiently.
Mixing: In a 10 mL microwave vial, dissolve the 2-aminopyridine and aldehyde in MeOH (2 mL). Stir for 10 minutes at room temperature to allow imine formation (pre-association).
Addition: Add the isocyanide and the catalyst.
Reaction:
Method A (Thermal): Stir at room temperature for 12–24 hours.
Method B (Microwave - Recommended): Seal the vial and irradiate at 100°C for 15–30 minutes.
Work-up: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with saturated NaHCO
and brine.
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Point: Successful cyclization is confirmed by the disappearance of the aldehyde peak (~10 ppm) and the appearance of the C3-NH proton in
H NMR.
Biological Assay: In Vitro Cytotoxicity (MTT)
Objective: Evaluate the antiproliferative activity of the synthesized isomers against cancer cell lines (e.g., HepG2, MCF-7).
Seeding: Seed cells in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C, 5% CO.
Treatment: Treat cells with the synthesized imidazopyridines at varying concentrations (e.g., 0.1, 1, 10, 50, 100
M). Ensure final DMSO concentration < 0.5%.
Incubation: Incubate for 48 hours.
Labeling: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove medium carefully. Add 100
L of DMSO to dissolve the purple formazan crystals.
Measurement: Read absorbance at 570 nm using a microplate reader.
Analysis: Calculate % Cell Viability =
. Determine IC using non-linear regression (GraphPad Prism).
Synthesis Pathway Visualization
The following diagram details the mechanism of the Groebke-Blackburn-Bienaymé reaction, the preferred route for generating 3-aminoimidazo[1,2-a]pyridines.
Figure 2: Step-wise mechanism of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
References
National Center for Biotechnology Information (NCBI). (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link]
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American Chemical Society (ACS). (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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